molecular formula C17H22O10 B12318252 2-PROPYNYL-TETRA-O-ACETYL-beta-D-

2-PROPYNYL-TETRA-O-ACETYL-beta-D-

Katalognummer: B12318252
Molekulargewicht: 386.3 g/mol
InChI-Schlüssel: HKGFUJKLPCRVFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-PROPYNYL-TETRA-O-ACETYL-beta-D- is a useful research compound. Its molecular formula is C17H22O10 and its molecular weight is 386.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-PROPYNYL-TETRA-O-ACETYL-beta-D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-PROPYNYL-TETRA-O-ACETYL-beta-D- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGFUJKLPCRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside used for in research

2-Propynyl-tetra-O-acetyl- β -D-glucopyranoside in Research: A Technical Guide to Bioorthogonal Conjugation and Glycoengineering

Executive Summary

In the rapidly evolving fields of chemical biology and targeted drug delivery, 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside (also known as propargyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside) has emerged as a critical molecular linchpin. By combining a stereochemically pure β -D-glucose core with an anomeric alkyne handle and highly stable acetyl protecting groups, this molecule serves as an ideal building block for bioorthogonal conjugation. This guide provides an in-depth mechanistic analysis of its applications, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), targeted drug delivery, and biomaterials engineering.

Mechanistic Grounding: The Chemistry of the Linchpin

The utility of 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside is rooted in its dual-functional design, which solves two major challenges in carbohydrate chemistry: reactivity and solubility.

  • The Propargyl Motif (Bioorthogonal Handle) : The terminal alkyne at the anomeric position acts as a highly specific dipolarophile. Under Cu(I) catalysis, it reacts exclusively with organic azides to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This bioorthogonal nature ensures that the conjugation occurs without cross-reacting with native biological functional groups (e.g., amines, thiols, or carboxylates) [1].

  • Tetra-O-Acetyl Protection (Solubility & Stereocontrol) : Unprotected carbohydrates are highly polar and insoluble in standard organic solvents used during complex drug synthesis. The four O-acetyl groups mask the polar hydroxyls, rendering the molecule highly soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). Furthermore, the acetyl groups prevent unwanted oxidation or side reactions during the CuAAC process. Post-conjugation, these groups are quantitatively removed via Zemplén transesterification to restore the biological activity of the glucose moiety.

CuAAC_WorkflowAlkynePropargyl-Tetra-O-acetyl-β-D-glucopyranosideTriazoleProtected TriazoleGlycoconjugateAlkyne->Triazole CuAACAzideAzide-FunctionalizedPayload (Drug/Probe)Azide->Triazole CuAACCuCatCu(I) Catalyst +THPTA LigandCuCat->Triazole CatalysisBioactiveBioactive β-D-GlucosylConjugateTriazole->Bioactive DeprotectionDeprotectNaOMe / MeOH(Zemplén)Deprotect->Bioactive Reagent

CuAAC-mediated synthesis and deprotection of β-D-glucosyl conjugates.

Core Research Applications

Targeted Drug Delivery (Exploiting the Warburg Effect)

Cancer cells exhibit drastically upregulated glucose metabolism, a phenomenon known as the Warburg effect. To sustain this, they overexpress glucose transporters, particularly GLUT1. Researchers utilize 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside to synthesize glycoconjugate prodrugs. By "clicking" the glucose moiety onto an azide-functionalized cytotoxic payload, the resulting deprotected conjugate actively targets GLUT1 transporters, enhancing intracellular drug accumulation while sparing healthy tissue.

GLUT1_TargetingProdrugTriazole-LinkedGlucosyl-Drug ConjugateGLUT1GLUT1 Transporter(Overexpressed in Cancer)Prodrug->GLUT1 Specific BindingInternalizationReceptor-MediatedEndocytosisGLUT1->Internalization Transmembrane TransportReleaseIntracellularDrug ReleaseInternalization->Release Enzymatic Cleavage

Mechanism of GLUT1-targeted drug delivery using glucosyl conjugates.

Glyconanoparticles and Biomaterials

The multivalent presentation of carbohydrates is essential for studying low-affinity carbohydrate-protein (lectin) interactions. 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside is frequently grafted onto azide-functionalized gold nanoparticles, polymers, or dendrimers. The robust triazole linkage provides metabolic stability, while the dense glucose functionalization mimics the cellular glycocalyx for biosensing and diagnostics [2].

Neoglycolipid Synthesis via Thiol-Yne Click Chemistry

Beyond CuAAC, the terminal alkyne can undergo radical-mediated thiol-yne click reactions. Researchers have utilized ultrasound-assisted, catalyst-free conditions to conjugate this molecule with long-chain thiols, providing expedient access to synthetic neoglycolipids used in liposomal formulations and membrane biology [3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols outline the standard operating procedures for utilizing this molecule in CuAAC workflows.

Protocol 1: CuAAC-Mediated Conjugation

Objective: Conjugate 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside to an azide-functionalized payload. Mechanistic Rationale: A biphasic solvent system (t-BuOH/H 2​ O) is employed to co-solubilize the hydrophobic peracetylated sugar and the water-soluble catalytic system. Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, while the THPTA ligand stabilizes Cu(I) against disproportionation and atmospheric oxidation.

  • Preparation: In a round-bottom flask, dissolve the azide-functionalized target (1.0 eq) and 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water to achieve a 0.1 M concentration.

  • Catalyst Assembly: In a separate vial, dissolve CuSO 4​⋅5 H 2​ O (0.05 eq) and THPTA ligand (0.1 eq) in a minimal amount of water. Add this complex to the main reaction flask.

  • Reduction: Freshly prepare a solution of sodium ascorbate (0.2 eq) in water and add it dropwise to the reaction mixture. The solution will transition from blue to pale yellow, indicating the generation of active Cu(I).

  • Reaction: Degas the flask with argon for 5 minutes. Stir vigorously at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.

  • Workup: Evaporate the t-BuOH under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify the protected triazole via flash column chromatography.

Protocol 2: Zemplén Transesterification (Global Deprotection)

Objective: Remove the four O-acetyl groups to yield the bioactive, water-soluble β -D-glucoside. Mechanistic Rationale: Base-catalyzed transesterification selectively cleaves the ester bonds without hydrolyzing the newly formed triazole ring or the anomeric β -linkage. Neutralization with a solid resin prevents the loss of the highly polar product during aqueous workup.

  • Initiation: Dissolve the purified protected glycoconjugate in anhydrous methanol (0.05 M).

  • Catalysis: Add a catalytic amount of 0.5 M sodium methoxide (NaOMe) in methanol (0.1 eq per acetyl group; 0.4 eq total).

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via TLC (DCM/MeOH 9:1) until the starting material and partially deprotected intermediates are fully consumed.

  • Neutralization: Add pre-washed Dowex 50WX8 (H + form) acidic cation-exchange resin to the flask. Stir gently until the pH of the solution reaches 7.0.

  • Isolation: Filter the mixture to remove the resin, washing the filter cake thoroughly with methanol. Concentrate the filtrate in vacuo to afford the deprotected glycoconjugate in near-quantitative yield.

Quantitative Data & Reaction Optimization

The efficiency of the CuAAC reaction with 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside is highly dependent on the solvent and catalyst system. The table below summarizes optimized parameters for various experimental constraints.

Solvent SystemCatalyst / ReductantLigandTemp (°C)Time (h)Yield (%)Mechanistic Note
t-BuOH / H 2​ O (1:1) CuSO 4​ / NaAscTHPTA2512>95%Optimal biphasic system; THPTA accelerates Cu(I) turnover and prevents aggregation.
DMF / H 2​ O (4:1) CuSO 4​ / NaAscTBTA251888%Recommended for highly hydrophobic azides; TBTA requires an organic co-solvent to remain active.
DCM / H 2​ O (1:1) CuSO 4​ / NaAscNone2548<50%Poor phase transfer without a ligand leads to sluggish kinetics and incomplete conversion.
THF (Anhydrous) CuI / DIPEANone402465%Prone to Cu(I) oxidation; requires strict degassing and inert atmosphere. Useful only for water-sensitive payloads.

References

  • Singh, A. K., et al. (2021). "Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications." Chemical Reviews, 121(12), 6991–7033. URL:[Link]

  • Fairbanks, A. J., et al. (2018). "Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles." Beilstein Journal of Organic Chemistry, 14, 148–164. URL:[Link]

  • Yao, X., et al. (2013). "Ultrasound-assisted catalyst-free thiol-yne click reaction in propargyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside and thiol: expedient access to neoglycolipids." Chinese Science Bulletin, 58, 2711–2715. URL:[Link]

Mechanism of click chemistry with 2-propynyl-tetra-O-acetyl-beta-D- sugars

Mechanism and Application of CuAAC Click Chemistry with 2-Propynyl-Tetra-O-Acetyl- β -D-Glycosides: A Technical Guide

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed the landscape of synthetic carbohydrate chemistry. When applied to glycodendrimer assembly, targeted drug delivery, or enzyme inhibitor synthesis, the choice of substrate and the precise control of the catalytic environment are paramount. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for executing CuAAC using 2-propynyl-tetra-O-acetyl- β -D-sugars, bridging theoretical organometallic chemistry with bench-level causality.

Substrate Rationale: The Peracetylated Propargyl Glycoside

The compound 2-propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside (and its galactose/mannose epimers) is a highly engineered substrate designed specifically for modular click chemistry. Its structural features dictate its utility:

  • The 2-Propynyl (Propargyl) Moiety: This functional group provides a terminal alkyne with minimal steric bulk. The proximity of the alkyne to the anomeric center allows for efficient conjugation without disrupting the subsequent biological recognition of the sugar moiety.

  • Tetra-O-Acetylation: Unprotected carbohydrates possess multiple free hydroxyl groups that can act as competing ligands for the Cu(I) catalyst, potentially sequestering the metal and stalling the catalytic cycle. Peracetylation masks these hydroxyls, preventing catalyst poisoning. Furthermore, the acetyl groups drastically increase the lipophilicity of the sugar, allowing the use of volatile organic solvents (like THF or DCM) rather than restricting the reaction to highly polar, difficult-to-remove solvents like DMSO or water.

Mechanistic Pathway: The Dinuclear Copper Catalytic Cycle

The extraordinary rate acceleration of CuAAC (up to 107 times faster than the uncatalyzed thermal 1,3-dipolar cycloaddition) is driven by a stepwise, dinuclear copper mechanism[1]. Understanding this pathway is critical for troubleshooting stalled reactions.

  • π -Complexation: The catalytic cycle initiates when the terminal alkyne of the propargyl glycoside coordinates to a Cu(I) ion, forming a π -complex. This coordination significantly lowers the pKa​ of the terminal alkyne proton.

  • Dinuclear Acetylide Formation: Deprotonation occurs, and a second Cu(I) atom is recruited to form a highly reactive σ,π -dinuclear copper(I) acetylide complex[1].

  • Azide Coordination: The organic azide coordinates to one of the copper centers in the dinuclear complex, positioning the reactive moieties in close proximity.

  • Metallacycle Formation (Rate-Determining Step): The first C–N bond is formed, yielding a highly strained, six-membered copper(III) metallacycle. The presence of the second copper atom stabilizes this transition state, which accounts for the massive drop in the activation barrier compared to mononuclear models[2].

  • Ring Contraction: The metallacycle undergoes a rapid ring contraction to form the second C–N bond, resulting in a bridging copper triazolide intermediate[2].

  • Protonolysis: Protonation of the triazolide (often via the solvent or the initially displaced proton) releases the 1,4-disubstituted 1,2,3-triazole glycoconjugate and regenerates the dinuclear Cu(I) catalyst[1].

CuAAC_MechanismA1. Terminal Alkyne(Propargyl Glycoside)B2. Cu(I) π-ComplexA->B + Cu(I)C3. Dinuclear Cu(I) AcetylideB->C + Cu(I), - H+D4. Azide CoordinationC->D + R-N3E5. Six-Membered MetallacycleD->E C-N Bond FormationF6. Copper TriazolideE->F Ring ContractionG7. 1,4-Disubstituted 1,2,3-TriazoleF->G + H+, - Cu(I)G->A Catalytic Cycle Restart

Fig 1: The dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanistic pathway.

Experimental Design & Causality

To ensure a robust and reproducible reaction, the experimental parameters must be optimized specifically for peracetylated sugars. Table 1 summarizes the critical variables and their underlying logic.

Table 1: Optimization Parameters for Glycosyl CuAAC

ParameterStandard ConditionRationale (Causality)Analytical Indicator
Catalyst Source CuSO 4​ ·5H 2​ O (10-20 mol%) + Sodium Ascorbate (20-40 mol%)In situ generation of Cu(I) minimizes oxidation risk compared to using bulk CuI directly. Ascorbate maintains the +1 state.Color shift from blue (Cu 2+ ) to pale yellow/colorless (Cu + ).
Solvent System THF/H 2​ O (1:1 to 2:1 v/v)THF solubilizes the lipophilic peracetylated sugar; H 2​ O dissolves the inorganic catalyst salts.Formation of a finely dispersed, reactive biphasic mixture.
Atmosphere Argon or Nitrogen SpargingPrevents O 2​ -mediated oxidation of Cu(I) to Cu(II), which halts catalysis and promotes Glaser homocoupling.Absence of di-alkyne homocoupling byproduct peaks in LC-MS.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of a triazole-linked glycoconjugate using 2-propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside. This methodology is designed to be self-purifying, leveraging the solubility differences of the reagents.

Experimental_WorkflowS1Reagent Prep(Alkyne + Azide)S2Degassing(Argon Sparging)S1->S2S3Catalyst Generation(CuSO4 + NaAsc)S2->S3S4Reaction Monitoring(TLC / LC-MS)S3->S4S4->S4 IncompleteS5Workup & Extraction(DCM/H2O Wash)S4->S5 CompleteS6Validation(1H NMR / HRMS)S5->S6

Fig 2: Self-validating experimental workflow for CuAAC synthesis of glycoconjugates.

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried round-bottom flask, dissolve 2-propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside (1.0 equiv, e.g., 0.25 mmol) and the target organic azide (1.0 equiv) in 2.0 mL of anhydrous Tetrahydrofuran (THF)[3].

    • Causality: THF acts as an excellent solvent for the highly organic-soluble peracetylated sugar, preventing precipitation when aqueous reagents are introduced.

  • System Degassing: Sparge the solution with Argon gas for 10 minutes.

    • Causality: Removing dissolved oxygen is critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II).

  • In Situ Catalyst Generation: Prepare two separate aqueous stock solutions: 0.1 M CuSO 4​ ·5H 2​ O and 0.1 M Sodium Ascorbate. Add the Sodium Ascorbate solution (0.4 equiv) to the reaction mixture, immediately followed by the CuSO 4​ solution (0.2 equiv)[3].

    • Causality: The excess ascorbate ensures the copper remains in the catalytically active +1 oxidation state throughout the duration of the reaction cycle.

  • Reaction Execution: Stir the resulting biphasic suspension vigorously at room temperature for 12–16 hours. Monitor the reaction via TLC (CH 2​ Cl 2​ /MeOH 9:1).

    • Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous phases, facilitating mass transfer.

  • Workup and Isolation: Dilute the reaction mixture with 10 mL of distilled water and extract with Dichloromethane (CH 2​ Cl 2​ ) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[3].

    • Causality: The peracetylated glycoconjugate product is highly lipophilic and partitions cleanly into the DCM layer, while the copper salts and residual ascorbate remain in the aqueous phase, effectively self-purifying the product.

Analytical Validation

To validate the success of the cycloaddition, perform 1 H NMR spectroscopy on the crude product. The reaction is considered successful based on two primary indicators:

  • Disappearance: The terminal alkyne proton (typically a distinct triplet near δ 2.5 ppm) will completely vanish.

  • Appearance: A new, highly deshielded singlet corresponding to the triazole ring proton will emerge (typically between δ 7.6 – 8.2 ppm, depending on the azide substituent).

References

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Source: nih.
  • Source: acs.

Solubility and stability profile of 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside

Prepared by: Gemini, Senior Application Scientist

Foreword

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is a pivotal molecule in modern chemical biology and drug discovery. As an acetylated propargyl glycoside, it serves as a versatile building block for synthesizing glycoconjugates, glycomimetics, and probes for studying carbohydrate-protein interactions, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The successful application of this reagent is fundamentally dependent on its behavior in various experimental settings. This guide provides an in-depth analysis of its solubility and stability, offering researchers, scientists, and drug development professionals the critical insights needed for its effective handling, storage, and deployment in synthetic and biological systems.

Core Physicochemical Profile

A foundational understanding begins with the compound's key physical and chemical properties. These parameters influence its behavior in both solid and solution states.

PropertyValueSource(s)
CAS Number 34272-02-1[1][2]
Molecular Formula C₁₇H₂₂O₁₀[1][2]
Molecular Weight 386.35 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Melting Point 114-117 °C (lit.)[1]
Optical Activity [α]²⁰/D −45±3°, c = 1 in chloroform[1]

Solubility Profile: A Practical Assessment

The choice of solvent is a critical first step in any experimental protocol. The peracetylated nature of this glucopyranoside derivative significantly impacts its solubility, rendering it more soluble in organic solvents than its unprotected parent sugar.

Qualitative Solubility

While comprehensive quantitative data is not extensively published, a qualitative solubility profile can be compiled from manufacturer data and the known behavior of similar acetylated carbohydrate derivatives.[4] Peracetylated sugars are known to exhibit high solubility in a range of organic solvents.[5][6]

SolventSolubilityRationale & Commentary
Chloroform (CHCl₃) SolubleExplicitly used as a solvent for optical activity measurement.[1] A reliable choice for dissolution.
Dichloromethane (DCM) SolubleA common solvent for reactions involving acetylated sugars.[4]
Ethyl Acetate (EtOAc) SolubleFrequently used in the workup and purification of acetylated glycosides.[7]
Acetonitrile (ACN) SolubleA polar aprotic solvent suitable for analytical techniques like HPLC.
Acetone SolubleA versatile polar aprotic solvent for dissolving protected carbohydrates.[4]
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol (MeOH) / Ethanol (EtOH) Moderately SolubleMay require warming. Lower alcohols are generally less effective solvents for peracetylated sugars than chlorinated solvents but can be used.[4]
Water Insoluble / Sparingly SolubleThe hydrophobic acetyl groups and propargyl moiety drastically reduce water solubility.
Hexane / Heptane InsolubleUsed as an anti-solvent to induce precipitation or crystallization.[4]
Supercritical CO₂ (scCO₂) SolublePeracetylated sugars have demonstrated notable solubility in scCO₂, highlighting their non-polar character.[5][6]
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise concentration control, determining the quantitative solubility is essential. The equilibrium shake-flask method is a gold standard for this purpose.

Causality Behind Experimental Choices: This method ensures that the solution reaches saturation, providing a true measure of equilibrium solubility. Using a stability-indicating HPLC method for quantification allows for the accurate measurement of the intact compound, distinguishing it from any potential degradants.

Methodology:

  • Preparation: Add an excess amount of 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the saturated solution based on the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis A Add excess solid to known solvent volume B Seal and agitate at constant T (24-48h) A->B C Centrifuge to pellet excess solid B->C D Withdraw & dilute supernatant C->D E Analyze via calibrated HPLC-UV D->E F Calculate Solubility (e.g., mg/mL) E->F G cluster_acid Acidic Hydrolysis (pH < 6) cluster_base Basic Hydrolysis (pH > 8) Parent 2-Propynyl-tetra-O-acetyl- β-D-glucopyranoside Acid_Prod1 Tetra-O-acetyl- D-glucose Parent->Acid_Prod1 Glycosidic Bond Cleavage Acid_Prod2 Propargyl Alcohol Parent->Acid_Prod2 Glycosidic Bond Cleavage Acid_Prod3 Partially Deacetylated Glycosides Parent->Acid_Prod3 Ester Hydrolysis (slower) Base_Prod2 Partially Deacetylated Glycosides Parent->Base_Prod2 Ester Hydrolysis (Saponification) Base_Prod3 Acetate Parent->Base_Prod3 Base_Prod1 2-Propynyl- β-D-glucopyranoside (Fully Deacetylated) Base_Prod2->Base_Prod1 Further Saponification Base_Prod2->Base_Prod3

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. [8]This protocol provides a framework for assessing stability under hydrolytic and oxidative stress.

Causality Behind Experimental Choices: The conditions (acid, base, oxidant, heat) are chosen to accelerate degradation and mimic potential stress factors encountered during storage, formulation, and in vivo use. HPLC is the cornerstone analytical technique as it can separate and quantify the parent compound from its degradation products simultaneously. [9][10] Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature (this reaction is often rapid).

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Control: Dilute the stock solution with water or the initial solvent. Keep at the same temperature as the stressed samples.

  • Time Points: Withdraw aliquots from each reaction mixture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. [11][12] * Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typical. [9] * Detection: UV detection (e.g., at 210 nm) or Mass Spectrometry for identification of degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control. Monitor the formation and disappearance of new peaks (degradation products).

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL in ACN) B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Control (Water, 60°C) A->E F Sample at Time Points (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Quench/Neutralize & Dilute Samples F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Quantify Parent Peak & Identify Degradants H->I

Caption: A systematic workflow for conducting a forced degradation study.

Summary and Recommendations

  • Solubility: 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is readily soluble in common polar aprotic and chlorinated organic solvents but is poorly soluble in water and non-polar alkanes.

  • Stability: The molecule is most vulnerable to hydrolysis. The glycosidic bond is labile under acidic conditions, while the acetyl ester groups are rapidly cleaved under basic conditions. It is relatively stable at neutral pH.

  • Handling & Storage Recommendations:

    • Solid: Store in a well-sealed container in a cool, dry, and dark place.

    • Solutions: For long-term storage, use dry aprotic solvents (e.g., DCM, ACN, DMSO) and store at -20 °C. For aqueous applications, prepare solutions fresh in a neutral or slightly acidic buffer (pH 4-6) and use them promptly. [9]Avoid strong acids and bases to maintain the integrity of the molecule.

By understanding these fundamental properties, researchers can ensure the quality and reliability of their experimental outcomes when utilizing this important chemical tool.

References

  • Sigma-Aldrich. (n.d.). 2-Propynyl-tetra-O-acetyl-b-D-glucopyranoside 97%. Retrieved from Sigma-Aldrich product page. [1]2. Santa Cruz Biotechnology. (n.d.). 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside. Retrieved from Santa Cruz Biotechnology product page. [2]3. BenchChem. (2025). Technical Support Center: Ensuring the Stability of Galioside During Storage. Retrieved from BenchChem. [9]4. ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Image]. Retrieved from ResearchGate. [8]5. Creative Proteomics. (n.d.). Glycosides Analysis. Retrieved from Creative Proteomics. [10]6. Gotor, V., et al. (2002). Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. Carbohydrate Research, 337(18), 1615-1621. [13]7. Hudson, C. S. (1946). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Advances in Carbohydrate Chemistry, 2, 1-36. [14]8. Hauru, L. K. J., et al. (2022). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Biomacromolecules, 23(3), 1349-1361. [15]9. Li, Y., et al. (2004). Screening and identification of glycosides in biological samples using energy-gradient neutral loss scan and liquid chromatography tandem mass spectrometry. Analytical Chemistry, 76(8), 2239-2247. [11]10. Enick, R. M., et al. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. Organic Letters, 4(14), 2293-2295. [5][6]11. Chang, M.-J., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 526-543. [16]12. Ashenhurst, J. (2018, April 24). Finally, Some Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [17]13. Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide. Retrieved from Fisher Scientific. [3]14. Mönch, B., et al. (2013). n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o158. [18][19]15. Enick, R. M., et al. (2002). Peracetylated Sugar Derivatives Show High Solubility in Liquid and Supercritical Carbon Dioxide. Organic Letters, 4(14), 2293-2295. [6]16. Thermo Fisher Scientific. (2009, June 15). Guide to Glycan Analysis – Maximize Glycan Structural Information. Retrieved from Thermo Fisher Scientific. [20]17. Demchenko, A. V. (2008). Chemical O‐Glycosylations: An Overview. Topics in Current Chemistry, 283, 1-47. [21]18. CAZypedia. (2025, June 23). Glycoside hydrolases. Retrieved from CAZypedia. [22]19. Zoecklein, B. W., et al. (2000). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. American Journal of Enology and Viticulture, 51(3), 299-303. 20. Timell, T. E. (1964). The acid hydrolysis of glycosides. I. General conditions and the effect of the nature of the aglycone. Canadian Journal of Chemistry, 42(6), 1456-1472. [23]21. Li, Y., et al. (2004). Screening and Identification of Glycosides in Biological Samples Using Energy-Gradient Neutral Loss Scan and Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 76(8), 2239-2247. [12]22. BenchChem. (2025). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Retrieved from BenchChem. [24]23. Bols, M., et al. (2004). Conformational Effects on Glycoside Reactivity: Study of the High Reactive Conformer of Glucose. Journal of the American Chemical Society, 126(40), 13031-13043. [25]24. BenchChem. (2026, March 19). Degradation pathway: Significance and symbolism. Retrieved from BenchChem. [26]25. BenchChem. (n.d.). Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D- glucopyranose in Organic Solvents: A Technical Guide. Retrieved from BenchChem. [4]26. Karmakar, P., & Kumar, P. (2015). A simple and efficient method for the acetylation of carbohydrates and other multifunctional natural products. RSC Advances, 5(1), 596-601. [7]27. Carl ROTH. (n.d.). 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside, 2 g. Retrieved from Carl ROTH product page. [27]28. Gaborieau, M., & Castignolles, P. (2011). Size exclusion chromatography (SEC) of polysaccharides. Analytical and Bioanalytical Chemistry, 400(8), 2257-2271. [28]29. Wang, Y., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Journal of Visualized Experiments, (136), 57643. [29]30. Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [30]31. PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. Retrieved from PubChem. [31]32. de la Torre, G., & Gotor, V. (2017). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 22(11), 1837. [32]33. Chemistry Steps. (2020, December 5). Glycosides. Retrieved from Chemistry Steps. [33]34. Cheméo. (n.d.). Chemical Properties of «beta»-D-Glucopyranose pentaacetate (CAS 604-69-3). Retrieved from Cheméo. [34]35. Journal of Carbohydrate Chemistry. (2006). Synthesis of 2-Propynyl 2-Acetamido-sss3,4,6-Tri-O-Acetyl-2-Deoxy-1-Thio-β-d-Glucopyranoside.... 25(2-3), 137-153. [35]36. NIST. (n.d.). β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. Retrieved from NIST Chemistry WebBook. 37. Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Master Organic Chemistry. [36]38. KEGG. (n.d.). Other glycan degradation. Retrieved from KEGG PATHWAY Database.

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2-propynyl-tetra-O-acetyl-beta-D- as an alkyne donor in bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Propynyl-tetra-O-acetyl-beta-D-galactopyranoside as an Alkyne Donor in Bioconjugation

Foreword: The Convergence of Glycobiology and Bioorthogonal Chemistry

In the intricate landscape of drug development and molecular biology, the ability to precisely conjugate molecules to biological targets is paramount. Bioconjugation, the science of covalently linking molecules, has been revolutionized by the advent of "click chemistry."[1] This guide focuses on a key reagent at the intersection of glycobiology and click chemistry: 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside . This molecule is not merely an alkyne donor; it is a sophisticated tool designed for cellular entry, metabolic integration, and targeted ligation. Its peracetylated galactose core leverages cellular machinery for transport and processing, while the terminal propargyl group provides a bioorthogonal handle for highly specific covalent modification. This document serves as a technical deep-dive for researchers aiming to harness the unique capabilities of this glycosyl alkyne in applications ranging from targeted drug delivery to advanced cellular imaging.

Core Concepts: Why a Glycosyl Alkyne Donor?

The power of 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside lies in its dual nature. It is both a carbohydrate and a bioorthogonal ligation handle. This combination offers distinct advantages.

The Role of Acetylation: A Passport into the Cell

Carbohydrates are typically hydrophilic and do not passively diffuse across the lipophilic cell membrane. The four acetyl groups on the galactose ring render the molecule significantly more hydrophobic, enabling it to bypass dedicated transporters and enter cells via passive diffusion.[2][3] Once inside the cell, ubiquitous cytoplasmic esterases efficiently remove the acetyl groups, liberating the native propargyl-galactose and trapping it within the cytosol.[3] This "prodrug-like" strategy is fundamental to its application in metabolic glycoengineering.[4]

The Propargyl Group: A Versatile Handle for "Click" Bioconjugation

The terminal alkyne (propargyl group) is the workhorse of the molecule. It is a small, non-perturbative functional group that is biologically inert, making it an ideal "bioorthogonal" handle.[5] It serves as one half of the most prominent click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][]

The Galactose Scaffold: Biological Relevance

Galactose is a key monosaccharide in numerous biological processes. Conjugates featuring galactose can be targeted to specific cell types, such as hepatocytes, which express the asialoglycoprotein receptor (ASGPR) that has a high affinity for galactose and N-acetylgalactosamine residues.[7] This inherent biological recognition can be exploited for liver-specific drug delivery.

Chemical Properties and Synthesis Overview

A foundational understanding of the molecule's structure and synthesis is crucial for its effective application.

  • Systematic Name: 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

  • Molecular Formula: C₁₇H₂₂O₁₀

  • Molecular Weight: 386.35 g/mol

  • Key Features: A β-linked galactopyranose ring, four acetyl protecting groups, and a terminal alkyne moiety.

The synthesis of propargyl glycosides is typically achieved through methods like the Koenigs-Knorr reaction, which involves reacting an acetylated glycosyl bromide with propargyl alcohol in the presence of a promoter.[8][9] Lanthanide triflates, such as Ytterbium triflate, have also been used to catalyze high-yielding, β-selective glycosylation reactions.[10]

Caption: Structure of 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside.

Mechanism of Bioconjugation: The CuAAC Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for utilizing propargyl-functionalized donors. It forms a stable, chemically inert 1,4-disubstituted 1,2,3-triazole ring, covalently linking the sugar to an azide-modified molecule.[]

Causality of the Mechanism: The reaction's efficacy hinges on the ability of a Cu(I) catalyst to dramatically accelerate the rate of what would otherwise be a very slow thermal cycloaddition.[1] The Cu(I) ion coordinates to the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate readily reacts with the azide partner, proceeding through a six-membered ring intermediate before yielding the final, stable triazole product and regenerating the Cu(I) catalyst.[]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne R1-C≡CH (Propargyl Galactose) Cu_Acetylide Cu(I)-Acetylide Complex [R1-C≡C-Cu] Alkyne->Cu_Acetylide Azide R2-N3 (Azide-modified Biomolecule) Six_Membered Six-membered Cu Intermediate Azide->Six_Membered Cycloaddition CuI Cu(I) CuI->Cu_Acetylide Coordination Cu_Acetylide->Six_Membered Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered->Triazolyl_Cu Rearrangement Triazolyl_Cu->CuI Regeneration Product Triazole Product Triazolyl_Cu->Product Protonation Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->CuI CuSO4 CuSO4 (Cu(II) Source) CuSO4->CuI Reduction

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and verifiable. Each stage includes rationale and checkpoints for ensuring success.

Protocol: CuAAC Bioconjugation of an Azide-Modified Protein

This protocol details the conjugation of 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside to an azide-modified protein, such as one generated via metabolic labeling with an azido-sugar.

Materials & Reagents:

Reagent Recommended Concentration Purpose
Azide-Modified Protein 1-10 mg/mL (e.g., 25-50 µM) The biological target for conjugation.
Propargyl Galactose Donor 5-10 equivalents (vs. protein) The alkyne source for the click reaction.
Copper(II) Sulfate (CuSO₄) 5-10 equivalents (vs. protein) The source of the copper catalyst.[11]
Ligand (e.g., THPTA) 5 equivalents (vs. Copper) Accelerates the reaction and protects the protein from oxidative damage.[12]
Reducing Agent (Sodium Ascorbate) 20-50 equivalents (vs. protein) Reduces Cu(II) to the active Cu(I) state in situ.[11]

| Buffer | PBS or Tris, pH 7.4-8.0 | Maintains physiological pH for protein stability. |

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Protein-N₃: Prepare a solution of your azide-modified protein in the chosen reaction buffer.

    • Alkyne Donor: Dissolve 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside in a minimal amount of DMSO or DMF, then dilute with the reaction buffer to a final concentration of 10-20 mM.

    • Catalyst/Ligand Premix: Prepare a premixed solution of CuSO₄ and THPTA ligand in water. For example, mix equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution. This prevents protein precipitation upon direct addition of copper.[11]

    • Reducing Agent: Freshly prepare a 100 mM solution of sodium ascorbate in water immediately before use. Oxygen sensitivity requires prompt use.

  • Reaction Assembly:

    • Causality: The order of addition is critical to prevent protein damage or aggregation. The catalyst should be introduced last.

    • In a microcentrifuge tube, combine the azide-modified protein solution and the alkyne donor solution. Mix gently.

    • Add the CuSO₄/THPTA premix to the protein/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be performed on a rotator for gentle mixing.

    • Rationale: While many click reactions are fast, dilute protein concentrations may require longer incubation times. Modest heating can improve reaction kinetics, provided the protein is stable at that temperature.[11]

  • Purification (Self-Validation Step):

    • Remove unreacted small molecules (alkyne donor, catalyst, etc.) using a desalting column (e.g., PD-10) or via dialysis against PBS. This step is crucial for purifying the final bioconjugate for downstream applications.

  • Characterization (Confirmation of Success):

    • SDS-PAGE: Successful conjugation will result in a slight increase in the molecular weight of the protein, which may be visible as a band shift on a high-resolution SDS-PAGE gel.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides definitive confirmation of conjugation by showing an increase in the protein's mass corresponding to the mass of the attached propargyl galactose moiety (386.35 Da per conjugation site).

Protocol: Post-Conjugation Deprotection of Acetyl Groups

For applications where the free hydroxyl groups of galactose are required (e.g., for receptor binding), the acetyl groups must be removed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 0.5 M sodium methoxide in methanol (Zemplén conditions) or a milder solution of hydrazine hydrate in THF/Methanol.[13]

  • Deprotection Reaction:

    • To the purified, lyophilized bioconjugate, add the deacetylation solution.

    • Incubate at room temperature, monitoring the reaction by mass spectrometry to observe the mass shift corresponding to the loss of acetyl groups (42.04 Da per group).

  • Quenching and Purification:

    • Neutralize the reaction with an acid (e.g., acetic acid).

    • Purify the deprotected bioconjugate using dialysis or a desalting column to remove salts and byproducts.

Applications in Research and Drug Development

The unique properties of 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside enable a range of sophisticated applications.

  • Metabolic Glycoengineering (MGE): This is a primary application where cells are incubated with the acetylated propargyl galactose.[14] The cells internalize the sugar, deacetylate it, and incorporate it into newly synthesized glycoproteins. The propargyl handle, now displayed on the cell surface, can be "clicked" with an azide-functionalized probe (e.g., a fluorescent dye for imaging or biotin for enrichment).[2]

  • Targeted Drug Delivery: The galactose moiety can be used to target drugs to liver cells via the ASGPR.[7] A therapeutic agent can be modified with an azide, then "clicked" to the propargyl galactose. The final conjugate, after deprotection, can be administered to achieve liver-specific delivery, potentially reducing off-target toxicity.

  • Assembly of Multivalent Glycoconjugates: The molecule can be used to decorate scaffolds (e.g., nanoparticles, cyclopeptides) with multiple galactose units.[15] Such multivalent structures can exhibit enhanced binding avidity to carbohydrate-binding proteins (lectins), which are involved in processes like pathogen recognition and immune responses.

Caption: Workflow for metabolic glycoengineering and cell labeling.

Trustworthiness: Troubleshooting and Key Considerations

  • Low Reaction Yield:

    • Cause: Inefficient reduction of Cu(II) to Cu(I) or oxidation of Cu(I).

    • Solution: Ensure the sodium ascorbate solution is freshly prepared. Degas all buffers to remove dissolved oxygen. Increase the concentration of the ligand.[12]

  • Protein Precipitation:

    • Cause: Direct addition of high concentrations of copper.

    • Solution: Always use a copper-ligand premix. Ensure the final copper concentration is kept as low as possible while maintaining catalytic activity.

  • Incomplete Deprotection:

    • Cause: Insufficient reaction time or reagent concentration.

    • Solution: Monitor the reaction progress using mass spectrometry and allow it to proceed to completion. Be aware that harsh deprotection conditions can potentially damage the protein conjugate.

Conclusion

2-Propynyl-tetra-O-acetyl-beta-D-galactopyranoside is a powerful and versatile reagent for modern bioconjugation. Its design elegantly solves the problem of cellular delivery for carbohydrate probes while providing a robust, bioorthogonal handle for chemical ligation. By understanding the principles of its cellular uptake, the mechanism of the CuAAC reaction, and the nuances of experimental execution, researchers can confidently apply this molecule to create sophisticated bioconjugates for targeted therapies, advanced diagnostics, and fundamental biological discovery.

References

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  • Kramer, J. R., & Deming, T. J. (2020). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC. Available from: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1304-1315. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • An, F., & Li, Y. (2014). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. ResearchGate. Available from: [Link]

  • Mönch, B., Emmerling, F., Kraus, W., Becker, R., & Nehls, I. (2013). n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. PMC. Available from: [Link]

  • Al-Zoubi, R. M., & Al-Masoudi, N. A. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Available from: [Link]

  • Jensen, H. H., Kramer, H. B., & Davis, B. G. (2015). Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition. ResearchGate. Available from: [Link]

  • Mondal, R., & Bhaumik, A. (2021). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Publishing. Available from: [Link]

  • Wang, Y., et al. (2025). Tandem activated caged galactoside prodrugs: advancing beyond single galactosidase dependence. Chemical Science. Available from: [Link]

  • Li, J., & Wang, Y. (2022). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. Available from: [Link]

  • Holder, P. G., & G. Finn, M. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. ACS Publications. Available from: [Link]

  • Shon, D. J., et al. (2022). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. PMC. Available from: [Link]

  • González-Outeiriño, J., et al. (2011). 2-Propynyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside. PubMed. Available from: [Link]

  • Nativi, M., & Roelens, S. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Publications. Available from: [Link]

  • Schumann, S., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. MDPI. Available from: [Link]

  • Ahmad, R., et al. (2019). Conjugation of Carbon Dots with β-Galactosidase Enzyme: Surface Chemistry and Use in Biosensing. MDPI. Available from: [Link]

  • van Geel, R., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. MDPI. Available from: [Link]

  • Shin, J.-A., Lim, Y.-G., & Lee, K.-H. (2012). Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst. Organic Chemistry Portal. Available from: [Link]

  • Suvarli, N., et al. (2022). Immobilization of β-Galactosidase by Encapsulation of Enzyme-Conjugated Polymer Nanoparticles Inside Hydrogel Microparticles. PMC. Available from: [Link]

  • Hotha, S., & Tripathi, A. (2010). Propargyl Glycosides as Stable Glycosyl Donors: Anomeric Activation and Glycoside Syntheses. ResearchGate. Available from: [Link]

  • Toth, M., & Ke, W. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. PMC. Available from: [Link]

  • Kabalka, G. W., Yao, M.-L., & Borella, S. (2006). Generation of Cations from Alkoxides: Allylation of Propargyl Alcohols. Organic Chemistry Portal. Available from: [Link]

  • Garcıa-Nimo, J., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. Available from: [Link]

  • Wittmann, V. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews. Available from: [Link]

  • de la Fuente, A., et al. (2008). Investigations of Glycosylation Reactions with 2-N-Acetyl-2N,3O-oxazolidinone-Protected Glucosamine Donors. ACS Publications. Available from: [Link]

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Structural Characteristics of 2-Propynyl-tetra-O-acetyl-β-D-mannopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propynyl-tetra-O-acetyl-β-D-mannopyranoside (also known as propargyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside) is a highly specialized carbohydrate building block. Featuring a terminal alkyne handle and a fully protected pyranose core, it is an essential synthon for generating multivalent glycodendrimers, probing carbohydrate-lectin interactions, and executing targeted drug delivery via click chemistry. However, due to the stereoelectronic properties of D-mannose, the β-mannosidic linkage is notoriously difficult to synthesize, making the structural validation and isolation of this specific anomer a critical challenge in synthetic glycobiology[1].

Conformational & Structural Architecture

The structural integrity of this molecule is defined by three distinct domains, each serving a specific chemical purpose:

  • The Pyranose Core ( 4C1​ Chair): The D-mannopyranose ring adopts a rigid 4C1​ chair conformation. In this geometry, the C2 substituent is axial, while the C3, C4, and C5 substituents are equatorial.

  • The Anomeric Center (C1): In the β-anomer, the aglycone (the 2-propynyl group) is positioned equatorially. This is thermodynamically less stable than the axial α-anomer due to the lack of stabilizing hyperconjugation (the anomeric effect).

  • Tetra-O-Acetyl Protecting Groups: The hydroxyl groups at C2, C3, C4, and C6 are masked with electron-withdrawing acetyl groups. Solid-state and solution-phase analyses reveal that these groups adopt specific orientations to minimize steric clash; for instance, the O3 acetate typically adopts a gauche conformation, while the O4 acetate adopts a syn conformation[2].

  • The Alkyne Handle: The 2-propynyl (propargyl) ether at C1 provides a sterically unhindered, linear terminal alkyne, perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

The β-Mannosylation Barrier: Mechanistic Causality

As a Senior Application Scientist, it is vital to understand why the β-anomer is considered the "holy grail" of glycosidic linkages. The difficulty arises from a combination of the anomeric effect and Neighboring Group Participation (NGP) .

When a peracetylated mannose donor is activated by a Lewis acid (e.g., BF3​⋅OEt2​ ), the departure of the anomeric acetate generates an oxocarbenium ion. Because the C2-acetate is axial, its carbonyl oxygen rapidly attacks the electrophilic anomeric center from the top face, forming a stable β-face acetoxonium ion . This intermediate sterically blocks incoming nucleophiles (like propargyl alcohol) from the β-face. Consequently, the nucleophile is forced to attack from the bottom (α-face), yielding the 1,2-trans-α-mannoside as the overwhelming major product[1].

Synthesizing the β-anomer (1,2-cis) requires bypassing this NGP. This is typically achieved either by using non-participating protecting groups at C2, employing specialized direct SN​2 inversion protocols (Koenigs-Knorr type), or isolating the minor β-anomer from complex reaction mixtures via rigorous chromatography[4].

Stereocontrol A Peracetylated Mannose Donor B Oxocarbenium Intermediate A->B Lewis Acid (-OAc) C Beta-Face Acetoxonium Ion B->C C2-Acetate Participation E Beta-Mannoside (1,2-cis, Target) B->E S_N2 Inversion / Direct Attack D Alpha-Mannoside (1,2-trans, Major) C->D Propargyl Alcohol (Alpha-Face Attack)

Mechanistic pathways illustrating the stereoelectronic barrier to β-mannosylation.

Analytical Validation: Differentiating Anomers

Because standard propargylation yields a mixture of pyranosides and furanosides[1], structural validation is non-negotiable. Relying solely on the 1H−1H coupling constant ( J1,2​ ) is a common pitfall; in mannose, both the α (axial-equatorial) and β (equatorial-equatorial) dihedral angles are ~60°, resulting in small J1,2​ values (< 2.0 Hz) for both anomers.

A self-validating analytical system must rely on 1JC1,H1​ heteronuclear coupling and C-5 chemical shifts .

Parameterα-D-Mannopyranosideβ-D-MannopyranosideDiagnostic Rationale
H-1 Orientation EquatorialAxialDictated by the 4C1​ chair geometry.
J1,2​ Coupling ~1.5 - 2.0 Hz~0.8 - 1.2 HzBoth are too small to be definitively diagnostic alone.
JC1,H1​ Coupling ~170 - 175 Hz~155 - 160 Hz Definitive: Equatorial C-H bonds (α) exhibit larger one-bond coupling than axial C-H bonds (β).
C-5 Chemical Shift ~68 - 69 ppm~73 - 74 ppm β-anomer lacks the γ-gauche shielding effect from an axial O1, shifting C-5 downfield.

Self-Validating Experimental Protocol: CuAAC Conjugation

Once the β-anomer is isolated, its primary utility is acting as a "click" donor to functionalize azide-bearing scaffolds (e.g., cyclodextrins, peptides, or fluorophores)[3]. The following protocol ensures a high-yielding, self-validating triazole formation.

Step-by-Step Methodology
  • Reactant Assembly: Dissolve 2-propynyl-tetra-O-acetyl-β-D-mannopyranoside (1.0 equiv) and the target azide (1.0 equiv) in a degassed solvent mixture of DMF/H₂O (4:1 v/v). Causality: The aqueous component is necessary to solubilize the catalytic salts, while DMF maintains the solubility of the peracetylated sugar[3].

  • Catalytic Activation: Add Sodium Ascorbate (0.4 equiv) followed by CuSO4​⋅5H2​O (0.2 equiv). Causality: Ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne (Glaser coupling).

  • Propagation & Monitoring: Stir the reaction at 25°C for 4–12 hours.

    • Validation Check: Monitor via 1H NMR or LC-MS. The reaction is complete when the terminal alkyne proton signal (~2.50 ppm, triplet) disappears, and the distinct triazole aromatic proton emerges (~7.80 ppm, singlet).

  • Quench & Isolation: Pour the mixture into a saturated aqueous NH4​Cl or EDTA solution to sequester the copper catalyst. Extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na2​SO4​ , and concentrate for column chromatography.

CuAAC_Protocol S1 Step 1: Reactant Assembly Equimolar Alkyne & Azide Solvent: DMF/H2O (4:1) S2 Step 2: Catalytic Initiation CuSO4 (0.2 eq) Na-Ascorbate (0.4 eq) S1->S2 S3 Step 3: Propagation Stir at 25°C for 4-12 h Monitor via 1H NMR S2->S3 S4 Step 4: Quench & Isolate EDTA wash to remove Cu Extract with EtOAc S3->S4

Self-validating experimental workflow for CuAAC click conjugation.

References

  • [2] Title: 2-Propynyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside Source: Acta Crystallographica Section E: Structure Reports Online (IUCr Journals) URL:[Link]

  • [3] Title: Synthesis of 1,2,3-Triazolo-Linked Octyl (1→6)-α-D-Oligomannosides and Their Evaluation in Mycobacterial Mannosyltransferase Assay Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • [1] Title: Selectivity of 1-O-Propargyl-D-Mannose Preparations Source: International Journal of Molecular Sciences (MDPI / PMC) URL:[Link]

  • [4] Title: Organic & Biomolecular Chemistry - Accepted Manuscript (Synthesis of Propargyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside) Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Methodological & Application

Protocol for CuAAC click chemistry using 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside

Introduction: The Power of "Click" in Glycoscience

The advent of "Click Chemistry," a concept introduced by K. B. Sharpless in 2001, revolutionized the field of chemical synthesis by defining a set of reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone technique, particularly in drug discovery, materials science, and bioconjugation.[3][4] This reaction facilitates the rapid and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][5][6]

In the burgeoning field of glycoscience, the CuAAC reaction is a particularly powerful tool. It allows for the precise and efficient conjugation of carbohydrate moieties to a wide array of molecules, including proteins, lipids, and synthetic polymers, to create complex glycoconjugates.[6][7][8][9] These structures are invaluable for studying the fundamental roles of carbohydrates in biological processes and for developing novel therapeutics and diagnostics.[10][11]

This application note provides a detailed, field-tested protocol for the CuAAC reaction using 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside , a versatile and readily accessible glycosyl alkyne building block.[12][13] We will delve into the mechanistic rationale behind the protocol, offer step-by-step guidance for execution and analysis, and provide troubleshooting insights to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Scientific Rationale: Understanding the "Click" Mechanism

The remarkable efficiency and selectivity of the CuAAC reaction stem from a copper-catalyzed multi-step mechanism that dramatically accelerates the rate of cycloaddition by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[1] The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, failing the "click" criteria.[1][3] The copper-catalyzed variant, however, proceeds rapidly at room temperature and exclusively forms the 1,4-disubstituted triazole.[3]

The catalytic cycle is initiated by the active Copper(I) species. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state.[14][15] A more reliable and common strategy is the in situ reduction of a Cu(II) salt, typically Copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][3][14]

A critical component for success, especially in complex systems, is the inclusion of a stabilizing ligand. Nitrogen-based polydentate ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), coordinate with the Cu(I) ion.[14][16][17] This chelation serves multiple purposes:

  • Stabilizes the Cu(I) oxidation state , preventing its oxidation and disproportionation.[17][18]

  • Accelerates the reaction rate by facilitating the formation of the key copper-acetylide intermediate.[19][20]

  • Prevents the formation of byproducts , such as the oxidative homocoupling of the alkyne (Glaser coupling).[3][21]

  • Reduces copper-mediated cytotoxicity in biological applications by sequestering the metal ion.[14]

The choice of solvent is flexible, with the reaction proceeding well in a variety of organic solvents (e.g., DMF, THF, toluene) and aqueous systems, often using co-solvents like t-BuOH or DMSO to ensure reagent solubility.[15][19] The compatibility with water makes CuAAC exceptionally suitable for bioconjugation.[7]

Experimental Design and Protocol

This protocol is designed for a model reaction between 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside and a generic azide partner (e.g., Benzyl Azide) on a laboratory scale.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside≥97%Sigma-Aldrich (CAS: 34272-02-1)[12]The alkyne substrate.
Benzyl Azide≥98%Sigma-Aldrich (CAS: 622-79-7)The azide coupling partner.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent, ≥98%Fisher ScientificThe copper catalyst precursor.
Sodium L-Ascorbate≥99%Sigma-AldrichThe reducing agent. Prepare fresh.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)≥95%Sigma-AldrichWater-soluble Cu(I) stabilizing ligand.
tert-Butanol (t-BuOH)ACS ReagentFisher ScientificCo-solvent.
Deionized Water (H₂O)18.2 MΩ·cmMilliporeSolvent.
Dichloromethane (DCM)ACS ReagentFisher ScientificFor extraction.
Ethyl Acetate (EtOAc) & HexanesHPLC GradeFisher ScientificFor TLC and column chromatography.
Workflow Overview

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (CuSO₄, THPTA, Ascorbate) B Dissolve Alkyne & Azide in t-BuOH / H₂O C Add CuSO₄ & THPTA Stock Solutions B->C D Initiate with Sodium Ascorbate C->D E Stir at Room Temp (1-4 hours) D->E F Monitor by TLC E->F G Aqueous Work-up (Extraction) F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for the CuAAC synthesis of a glycoconjugate.

Step-by-Step Protocol

1. Preparation of Stock Solutions (Self-Validating System)

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of Sodium Ascorbate in 1.0 mL of deionized water. Note: This solution should be prepared fresh immediately before use to ensure maximum reducing activity.[21]

2. Reaction Setup

  • To a 10 mL glass vial equipped with a magnetic stir bar, add 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside (77.3 mg, 0.2 mmol, 1.0 equiv.).

  • Add benzyl azide (29.3 mg, 0.22 mmol, 1.1 equiv.).

  • Dissolve the reactants in a 1:1 mixture of t-BuOH and deionized water (4 mL total). Stir until a homogeneous solution is formed.

3. Catalyst and Ligand Addition

  • To the stirred solution, add the THPTA stock solution (50 mM, 200 µL, 0.01 mmol, 0.05 equiv.).

  • Add the CuSO₄ stock solution (20 mM, 100 µL, 0.002 mmol, 0.01 equiv.). The solution may turn a faint blue.

4. Reaction Initiation and Monitoring

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (100 mM, 200 µL, 0.02 mmol, 0.1 equiv.).

  • Cap the vial and stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Follow the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). Spot the initial alkyne and the reaction mixture over time. The disappearance of the alkyne spot and the appearance of a new, more polar product spot indicates reaction progression.[22]

5. Work-up and Purification

  • Once the reaction is complete (as determined by TLC), dilute the mixture with 10 mL of deionized water and 10 mL of dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to yield the pure triazole-linked glycoconjugate.

6. Characterization

  • Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To verify the covalent structure. The formation of the triazole is confirmed by a characteristic singlet for the triazole proton, typically appearing between 7.5 and 8.5 ppm in the ¹H NMR spectrum.

    • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the desired product.

Expected Results & Troubleshooting

ParameterTypical ValueNotes
Reaction Time 1-4 hoursCan vary based on azide reactivity and concentration.
Temperature Room TemperatureThe reaction is robust across a broad temperature range.[1]
Yield >90%CuAAC reactions are known for high to quantitative yields.[23]
Purity >95% after chromatographySimple filtration or extraction may be sufficient in some cases.[1]
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst due to oxygen exposure. 2. Impure or degraded sodium ascorbate. 3. Copper sequestered by interfering functional groups (if present).1. Use degassed solvents; cap the reaction vial.[21] 2. Always use freshly prepared sodium ascorbate solution. 3. Increase the equivalents of copper and ligand.[19][21]
Alkyne Homocoupling (Glaser Product) 1. Insufficient reducing agent. 2. Excessive oxygen in the reaction.1. Use a slight excess of sodium ascorbate (e.g., 0.1-0.2 equiv.).[1] 2. Minimize headspace in the vial; briefly sparge solvents with N₂ or Ar if necessary.
Reaction is Sluggish or Stalls 1. Low reagent concentration. 2. Poor solubility of one or more reagents.1. Perform the reaction at a higher concentration (e.g., 0.1 M or higher). 2. Add a co-solvent like DMSO or DMF (up to 10% v/v) to improve solubility.[19]

Safety Precautions

  • Organic Azides: While benzyl azide is relatively stable, low molecular weight organic azides with a high nitrogen-to-carbon ratio can be explosive and should be handled with extreme care, behind a blast shield, and in small quantities.[24]

  • Copper Salts: Copper salts are toxic and harmful to the environment. Avoid inhalation of dust and contact with skin. Dispose of copper-containing waste according to institutional guidelines.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. [Link]

  • Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Publishing. [Link]

  • Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. PMC. [Link]

  • What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]

  • Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. PMC. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). [Link]

  • One-Pot Synthesis of 2-C-Branched Glycosyl Triazoles by Integrating 1,2-Cyclopropanated Sugar Ring-Opening Azidation and CuAAC Reaction. The Journal of Organic Chemistry. [Link]

  • Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Publications. [Link]

  • Click Triazoles for Bioconjugation. PMC. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

  • Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). SigutLabs. [Link]

  • Click Chemistry in Glycoscience: New Developments and Strategies. ResearchGate. [Link]

  • Most used CuAAC reaction ligands. ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

  • Synthesis of 2-Propynyl 2-Acetamido-sss3,4,6-Tri-O-Acetyl-2-Deoxy-1-Thio-β-d-Glucopyranoside... Taylor & Francis. [Link]

  • Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. MDPI. [Link]

  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. [Link]

Sources

Synthesis of glycoconjugates with 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Glycoconjugates with 2-Propynyl-tetra-O-acetyl-beta-D-galactopyranoside

Authored by a Senior Application Scientist

Introduction: The Crucial Role of Glycoconjugates and the Power of Chemical Synthesis

Glycoconjugates, which are complex molecules formed by the covalent linking of carbohydrates (glycans) to proteins or lipids, are fundamental to a vast array of biological processes.[1][] Found predominantly on cell surfaces and in secreted fluids, they act as critical mediators of cell-cell recognition, signaling, immune responses, and host-pathogen interactions.[3][4][5] The intricate structure of these glycans dictates their function, and alterations in glycosylation patterns are often hallmarks of disease states, including cancer and inflammatory conditions.[3][5]

The study of these complex systems, a field known as glycobiology, requires tools that can precisely construct and modify glycoconjugates to probe their function. Chemical synthesis provides an indispensable platform for creating well-defined glycoconjugates that are otherwise difficult to isolate from natural sources in homogeneous forms. This guide focuses on the application of a versatile building block, 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside , for the assembly of novel glycoconjugates. The terminal alkyne group on this molecule serves as a chemical handle for one of the most robust and bioorthogonal ligation reactions available: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[6] This reaction enables the efficient and specific covalent linkage of the galactose moiety to a wide variety of azide-functionalized molecules, including peptides, lipids, fluorescent dyes, and therapeutic agents, under mild, often aqueous, conditions.[7][8]

This document provides a detailed exploration of the principles behind this synthetic strategy, step-by-step protocols for its implementation, and methods for the characterization of the resulting glycoconjugates, aimed at researchers, scientists, and drug development professionals.

Core Principles: The Chemistry of Glycoconjugate Assembly

The successful synthesis of glycoconjugates using 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside hinges on a deep understanding of the components and the underlying reaction mechanism.

The Key Building Block: 2-Propynyl-tetra-O-acetyl-beta-D-galactopyranoside

This molecule is expertly designed for its role in glycoconjugate synthesis:

  • Propynyl Group (-C≡CH): This terminal alkyne is the reactive handle for the CuAAC reaction. Its linear geometry and relative inertness in biological systems make it an ideal bioorthogonal functional group.[6][8]

  • Tetra-O-acetyl Groups (-OAc): The four acetyl groups serve as protecting groups for the hydroxyl moieties of the galactose sugar. This is crucial for preventing unwanted side reactions during synthesis and improving the solubility of the sugar in organic solvents. These groups can be readily removed post-conjugation under mild conditions (e.g., using sodium methoxide) to reveal the native glycan structure for biological studies.

  • beta-D-Galactopyranoside: This is the carbohydrate of interest, a common monosaccharide in mammalian glycans involved in recognition events, for instance by galectins.[3]

The Ligation Engine: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of this synthetic approach, forming a stable 1,4-disubstituted 1,2,3-triazole ring that links the galactoside to an azide-bearing molecule.[7] This reaction is favored over the uncatalyzed version due to a massive rate acceleration (10⁷ to 10⁸-fold) and exceptional regioselectivity.[7]

The catalytic cycle involves several key steps:

  • Generation of the Cu(I) Catalyst: The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is more reliable and common to generate Cu(I) in situ from a stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[7]

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of the galactopyranoside derivative, lowering the pKa of the acetylenic proton and facilitating the formation of a copper-acetylide intermediate.

  • Cycloaddition: This copper-acetylide intermediate then reacts with the azide-functionalized molecule in a concerted step, leading to a six-membered copper-containing ring.

  • Ring Contraction and Product Release: This intermediate rearranges and, upon protonolysis, collapses to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.

A critical component in modern CuAAC protocols, especially for bioconjugation, is the use of a ligand . Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and play a multifaceted role: they stabilize the catalytically active Cu(I) oxidation state, prevent copper-mediated oxidative damage to sensitive biomolecules, and accelerate the reaction rate.[9][10]

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I)-Ligand (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate Alkyne R₁-C≡CH (Galactoside) CuI->Alkyne Coordination Intermediate1 Cu(I)-Acetylide Complex Azide R₂-N₃ (Partner Molecule) Intermediate2 Six-membered Cu-Triazolide Intermediate1->Intermediate2 + Azide Product Triazole Product (Glycoconjugate) Intermediate2->Product Rearrangement & Protonolysis Product->CuI Catalyst Regeneration Experimental_Workflow A 1. Prepare Stock Solutions - Cu/THPTA Complex - Sodium Ascorbate (Fresh) C 3. Add Catalyst - Pipette premixed  Cu/THPTA solution A->C D 4. Initiate Reaction - Add fresh Sodium  Ascorbate solution A->D B 2. Dissolve Reactants - Alkyne-Galactoside - Azide-Molecule - In Solvent/Buffer B->C Mix C->D Mix E 5. Monitor Progress - TLC or LC-MS D->E Stir at RT F 6. Workup & Purify - Quench/Extract - Chromatography/Dialysis E->F When complete G 7. Characterize Product - NMR, Mass Spectrometry F->G

Sources

Deacetylation of 2-Propynyl-Tetra-O-acetyl-β-D-Glycosides Post-Click Reaction: A Detailed Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of modern drug discovery and glycobiology, the convergence of carbohydrate chemistry with robust ligation techniques like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has opened new avenues for the synthesis of complex glycoconjugates.[1][2][3] The 2-propynyl-tetra-O-acetyl-β-D-glycosides serve as versatile building blocks in this context. The propargyl group provides a reactive handle for the click reaction, while the acetyl groups protect the hydroxyl functionalities of the sugar moiety, ensuring regioselectivity during synthesis. However, for the final glycoconjugate to be biologically active or to mimic its natural counterpart, the removal of these acetyl protecting groups is a critical final step.

This application note provides a comprehensive guide to the deacetylation of 2-propynyl-tetra-O-acetyl-β-D-glycoside derivatives following a click reaction. We will delve into the mechanistic underpinnings of the most common deacetylation methods, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield and clean deprotection, preserving the integrity of the newly formed triazole linkage and the aglycone.

The Imperative of Post-Click Deacetylation

The acetyl groups, while indispensable during the synthesis and click reaction phases, must be removed to unveil the free hydroxyl groups of the carbohydrate. These hydroxyls are often crucial for biological interactions, solubility in aqueous media, and the overall three-dimensional structure of the final molecule. The challenge lies in achieving complete deacetylation under conditions that are mild enough to avoid degradation of the glycosidic bond, the triazole ring, or other sensitive functional groups that may be present on the clicked aglycone.

Classical Method: The Zemplén Deacetylation

The Zemplén deacetylation is the most widely employed method for the removal of acetyl groups from carbohydrates due to its efficiency and generally high yields.[4][5] It involves a transesterification reaction catalyzed by a catalytic amount of sodium methoxide in methanol.[4][5]

Mechanism of Action: The reaction is initiated by the nucleophilic attack of the methoxide ion on the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, leading to the formation of a deprotected hydroxyl group on the sugar and methyl acetate as a byproduct.[5] The catalytic nature of the reaction is a key advantage, as only a substoichiometric amount of base is required.[5]

Zemplen_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Acetylated_Sugar R-OAc Tetrahedral_Intermediate R-O-C(O⁻)(OMe)Me Acetylated_Sugar->Tetrahedral_Intermediate Nucleophilic Attack Methoxide MeO⁻ Methoxide->Tetrahedral_Intermediate Deprotected_Sugar R-OH Tetrahedral_Intermediate->Deprotected_Sugar Collapse Methyl_Acetate MeOAc Tetrahedral_Intermediate->Methyl_Acetate

Caption: Zemplén Deacetylation Mechanism.

Protocol: Zemplén Deacetylation of a Clicked 2-Propynyl-Glycoside Derivative

Materials:

  • Clicked 2-propynyl-tetra-O-acetyl-β-D-glycoside derivative

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

  • Dowex® 50WX8 or Amberlite® IR120 (H+ form) resin

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Appropriate TLC eluent (e.g., Dichloromethane:Methanol mixtures)

  • Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)

Procedure:

  • Dissolution: Dissolve the acetylated starting material (1.0 equivalent) in anhydrous methanol (5-10 mL per 100 mg of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of 0.5 M sodium methoxide in methanol (typically 0.1-0.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC. The product spot should be significantly more polar (lower Rf) than the starting material. The reaction is typically complete within 1-4 hours.

  • Neutralization: Once the starting material is fully consumed, add acidic ion-exchange resin (Dowex® or Amberlite® H+ form) portion-wise until the pH of the solution becomes neutral (check with pH paper). This step is crucial to quench the reaction and remove sodium ions.

  • Filtration and Concentration: Filter the reaction mixture to remove the resin, washing the resin with methanol. Concentrate the combined filtrate and washings under reduced pressure.

  • Purification: The crude product can often be obtained in high purity. If necessary, purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Milder and Alternative Deacetylation Strategies

While the Zemplén method is robust, certain substrates may be sensitive to the strongly basic conditions, potentially leading to side reactions such as epimerization or degradation of base-labile functionalities on the aglycone. In such cases, alternative methods are warranted.

Ammonia in Methanol

A solution of ammonia in methanol provides a milder basic environment for deacetylation. This method is particularly useful when the aglycone contains base-sensitive esters or other functional groups.

Protocol: Deacetylation with Ammonia in Methanol

Materials:

  • Clicked 2-propynyl-tetra-O-acetyl-β-D-glycoside derivative

  • Anhydrous Methanol (MeOH)

  • 7N Ammonia (NH3) in Methanol

Procedure:

  • Dissolution: Dissolve the acetylated compound in anhydrous methanol.

  • Reaction: Add a solution of 7N ammonia in methanol. The reaction is typically slower than the Zemplén method and may require stirring at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The product can then be purified by column chromatography if necessary.

Acid-Catalyzed Deacetylation

Acid-catalyzed methods can offer selectivity in deacetylation, particularly when other acid-stable, base-labile protecting groups are present.[6][7][8] However, care must be taken to avoid cleavage of the glycosidic bond, which is susceptible to acid hydrolysis.[9]

Enzymatic Deacetylation

Enzymatic methods, employing lipases or specific carbohydrate esterases, offer the highest degree of selectivity and operate under mild, physiological conditions (neutral pH, room temperature).[10][11][12][13] This approach is ideal for highly sensitive and complex substrates. Carbohydrate esterases can exhibit regioselectivity, which may or may not be desirable depending on the target molecule.[13]

Deacetylation_Workflow Start Clicked Acetylated Glycoside Method_Selection Select Deacetylation Method Start->Method_Selection Zemplen Zemplén (NaOMe/MeOH) Method_Selection->Zemplen Ammonia Ammonia/MeOH Method_Selection->Ammonia Acidic Acidic (e.g., HCl/MeOH) Method_Selection->Acidic Enzymatic Enzymatic (Lipase/Esterase) Method_Selection->Enzymatic Reaction Perform Reaction & Monitor (TLC) Zemplen->Reaction Ammonia->Reaction Acidic->Reaction Enzymatic->Reaction Workup Quench & Work-up Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Deprotected Glycoconjugate Purification->Product

Caption: General Experimental Workflow for Deacetylation.

Method Comparison and Selection

The choice of deacetylation method is dictated by the overall chemical architecture of the clicked glycoconjugate.

Method Reagents Conditions Advantages Disadvantages
Zemplén Catalytic NaOMe in MeOH0 °C to RT, 1-4 hFast, high yielding, requires only catalytic base.[4][5]Strongly basic, may affect base-labile groups.
Ammonia NH3 in MeOHRT, 12-24 hMilder than Zemplén.Slower reaction times.
Acidic e.g., HCl in MeOHRT, variable timeSelective in the presence of certain other protecting groups.[6][7]Risk of glycosidic bond cleavage.[9]
Enzymatic Lipases, EsterasesNeutral pH, RTHighly selective, mildest conditions.[12]Enzymes can be expensive, may require optimization.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional amount of catalyst can be added. Ensure the use of anhydrous methanol, as water can hydrolyze the methoxide catalyst.

  • Side Product Formation: If side products are observed, particularly with the Zemplén method, switching to a milder method like ammonia in methanol or an enzymatic approach is recommended.

  • Monitoring: TLC is an indispensable tool for monitoring the reaction. The significant increase in polarity upon deacetylation makes it straightforward to follow the disappearance of the starting material and the appearance of the product.

  • Neutralization: Thorough neutralization after the Zemplén reaction is critical to prevent any further base-catalyzed degradation during work-up and purification.

Conclusion

The deacetylation of 2-propynyl-tetra-O-acetyl-β-D-glycosides post-click reaction is a pivotal step in the synthesis of functional glycoconjugates. While the Zemplén deacetylation remains the workhorse method due to its efficiency, a judicious consideration of the substrate's stability and the presence of other functional groups is paramount. By understanding the mechanisms and having alternative protocols at hand, researchers can confidently and successfully deprotect their target molecules, paving the way for further biological evaluation and application.

References

  • Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates | The Journal of Organic Chemistry - ACS Publications.
  • De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI.
  • Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates - PubMed.
  • Zemplén deacetylation - Chemistry Online.
  • Selective Carbohydrate Deacetylation: Simple and Mild Approach based on Supported Copper Nanoparticles | Request PDF - ResearchGate.
  • Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates | Request PDF - ResearchGate.
  • Enzymic deacylation of esterified mono- and disaccharides. 3. The location of acetylated positions in partially acetylated sugars - Canadian Science Publishing.
  • Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC.
  • Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years.
  • Enzymatic degradation and deacetylation of native and acetylated starch-based extruded blends | Request PDF - ResearchGate.
  • Improving Sugar Yields and Reducing Enzyme Loadings in the Deacetylation and Mechanical Refining (DMR) Process through Multistage Disk and Szego Refining and Corresponding Techno-Economic Analysis | ACS Sustainable Chemistry & Engineering.
  • Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone | Request PDF - ResearchGate.
  • Enzymatic Systems for Cellulose Acetate Degradation - MDPI.
  • Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota | Essays in Biochemistry | Portland Press.
  • Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
  • Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB - PubMed.
  • Deacetylation of per-acetatylated glycopyranosides : An overall pattern for acidic catalyzis Nasibullin, R. T. - HELDA - University of Helsinki.
  • Green Chemistry - RSC Publishing.
  • A new look at acid catalyzed deacetylation of carbohydrates : A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides Stepanova, Elena V. - Helda - University of Helsinki.
  • Regioselective Deacetylation in Nucleosides and Derivatives - PMC - NIH.
  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - MDPI.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry | Chemical Reviews.
  • Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - RSC Publishing.

Sources

Application Note: A Detailed Protocol for the Lewis Acid-Catalyzed Synthesis of 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside from the readily available starting material, β-D-glucose pentaacetate. The protocol herein describes a Lewis acid-catalyzed glycosylation reaction, a cornerstone of modern carbohydrate chemistry. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for introducing a terminal alkyne moiety onto a glucose scaffold, a critical step for subsequent "click" chemistry modifications. The causality behind experimental choices, a self-validating protocol, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction

The synthesis of functionalized carbohydrates is of paramount importance in the fields of chemical biology and medicinal chemistry. Glycosides bearing bioorthogonal handles, such as the propargyl group, are invaluable tools for the study and manipulation of biological systems. The terminal alkyne of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside allows for its covalent attachment to a wide array of molecules functionalized with azides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This application note details a robust and efficient synthesis of this key intermediate from β-D-glucose pentaacetate and propargyl alcohol, employing boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst.

The choice of a Lewis acid is critical in this transformation. Lewis acids, such as BF₃·OEt₂, are employed to activate the anomeric position of the glucose pentaacetate donor, facilitating nucleophilic attack by the propargyl alcohol acceptor.[1][2] This activation proceeds through the formation of a highly electrophilic oxocarbenium ion intermediate.[1] The stereochemical outcome of the reaction, yielding the desired β-anomer, is controlled by the neighboring group participation of the acetyl group at the C-2 position. This participation leads to the formation of a dioxolenium ion, which shields the α-face of the pyranose ring, directing the incoming nucleophile to attack from the β-face, thus ensuring the formation of the 1,2-trans glycoside.[3][4]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
β-D-Glucose Pentaacetate≥98%Commercially AvailableStore in a desiccator.
Propargyl Alcohol≥99%Commercially AvailableDistill before use for best results.
Boron Trifluoride Etherate (BF₃·OEt₂)Reagent GradeCommercially AvailableHandle in a fume hood; moisture sensitive.
Dichloromethane (DCM)AnhydrousCommercially AvailableDry over CaH₂ and distill before use.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol

Synthesis of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside

This procedure is adapted from established Lewis acid-catalyzed glycosylation methodologies.[4][5]

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add β-D-glucose pentaacetate (1.0 eq, e.g., 5.0 g, 12.8 mmol).

  • Dissolution: Dissolve the glucose pentaacetate in anhydrous dichloromethane (DCM, 65 mL) under a nitrogen atmosphere.

  • Addition of Alcohol: To the stirred solution, add propargyl alcohol (1.5 eq, e.g., 1.1 mL, 19.2 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq, e.g., 1.9 mL, 15.4 mmol) dropwise to the reaction mixture over 5 minutes. The solution may change color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v) as the eluent. The starting material (glucose pentaacetate) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) to the stirred mixture at 0 °C.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry of silica gel in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside as a white solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

ParameterExpected Value
AppearanceWhite to off-white solid
Melting Point114-117 °C[6]
Optical Rotation [α]D-45 ± 3° (c = 1 in chloroform)[6]
1H NMR (CDCl₃, 400 MHz) δ (ppm)5.23 (t, J = 9.4 Hz, 1H), 5.10 (t, J = 9.6 Hz, 1H), 5.01 (t, J = 9.8 Hz, 1H), 4.75 (d, J = 8.0 Hz, 1H), 4.31 (dd, J = 12.4, 4.4 Hz, 1H), 4.26 (d, J = 2.4 Hz, 2H), 4.16 (dd, J = 12.4, 2.2 Hz, 1H), 3.73 (ddd, J = 10.0, 4.4, 2.2 Hz, 1H), 2.45 (t, J = 2.4 Hz, 1H), 2.09 (s, 3H), 2.04 (s, 3H), 2.01 (s, 3H), 1.99 (s, 3H).
13C NMR (CDCl₃, 101 MHz) δ (ppm)170.6, 170.2, 169.4, 169.3, 98.9, 78.2, 75.1, 72.7, 71.6, 70.9, 68.2, 61.8, 56.1, 20.7, 20.6, 20.5.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A β-D-Glucose Pentaacetate + Propargyl Alcohol in DCM B Cool to 0 °C A->B C Add BF₃·OEt₂ B->C D Stir at RT (2-4h) C->D E Quench with NaHCO₃ D->E Reaction Mixture F Extract with DCM E->F G Wash with Brine F->G H Dry (MgSO₄) & Concentrate G->H I Silica Gel Column Chromatography H->I Crude Product J Combine Pure Fractions & Concentrate I->J K Pure Product J->K

Caption: Workflow for the synthesis of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside.

Mechanistic Insight

The stereoselective formation of the β-glycoside is a critical aspect of this synthesis. The mechanism, as supported by extensive literature, involves the following key steps.[3][4][7]

ReactionMechanism Glucose_Pentaacetate β-D-Glucose Pentaacetate Oxocarbenium Oxocarbenium Ion Intermediate Glucose_Pentaacetate->Oxocarbenium + BF₃·OEt₂ Dioxolenium Dioxolenium Ion (Neighboring Group Participation) Oxocarbenium->Dioxolenium Product 2-Propynyl-tetra-O-acetyl -β-D-glucopyranoside Dioxolenium->Product + Propargyl Alcohol (SN2-like attack)

Caption: Simplified reaction mechanism highlighting the key intermediates.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside. By understanding the underlying chemical principles, particularly the role of the Lewis acid catalyst and the mechanism of stereocontrol, researchers can confidently execute this synthesis. The resulting propargylated glucose derivative is a versatile building block for a wide range of applications in glycobiology and drug discovery.

References

  • A Practical Synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside Using ZnCl2. American Chemical Society.
  • Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover.
  • Recent Advances in Stereoselective Chemical O-Glycosyl
  • Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosyl
  • Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better c
  • Revisit of the phenol O-glycosylation with glycosyl imidates, BF3·OEt2 is a better catalyst than TMSOTf | Request PDF.
  • Synthesis of 2-Propynyl 2-Acetamido-sss3,4,6-Tri-O-Acetyl-2-Deoxy-1-Thio-β-d-Glucopyranoside, 2-Propynyl 3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-1-Thio-β-d-Glucopyranoside and Their 2-(2-Propynyloxyethoxy)ethyl Analogs. Bioscience, Biochemistry, and Biotechnology.
  • n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. PMC.
  • Strategies toward protecting group-free glycosylation through selective activ
  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSVrDbhkcJzoreHS-cPeEll922Gw28DjmRMmehG-iQ4U_q6U88fHU3shrganhEwpaGttMneplxjVDkMTY9WuXC1jtmfGiFERuyI6YPTai1lK8m5fcYcJJ5YDoErEvCk4pFJs5Vg38uNy3OOek=]([Link]

Sources

Application Note: Metabolic Oligosaccharide Engineering and Fluorescent Labeling of Glycoproteins Using 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The visualization and proteomic profiling of cellular glycoconjugates are critical for understanding disease pathologies, including cancer metastasis and viral infections. Metabolic Oligosaccharide Engineering (MOE) has emerged as a transformative bioorthogonal strategy to label, track, and isolate glycoproteins [1]. This application note provides a comprehensive, causality-driven protocol for the metabolic incorporation and subsequent fluorescent labeling of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside (CAS: 34272-02-1), an alkyne-modified monosaccharide analog. By combining MOE with Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve high-fidelity spatial and temporal resolution of cellular glycodynamics.

Mechanistic Principles & Causality

To ensure experimental success, it is vital to understand the biochemical causality behind the design of the sugar analog and the click chemistry reagents.

  • Peracetylation for Bioavailability: Native monosaccharides are highly polar and exhibit poor cell membrane permeability. The tetra-O-acetylation of the β-D-glucopyranoside masks its polar hydroxyl groups, significantly increasing lipophilicity and allowing rapid entry into the cell via passive diffusion. Once in the cytosol, non-specific endogenous esterases cleave the acetyl groups, trapping the polar alkyne-sugar intracellularly so it can enter the salvage pathway[2].

  • Alkyne Tagging (Bioorthogonality): The 2-propynyl (alkyne) group is uniquely suited for MOE. It is biologically inert, meaning it does not cross-react with native cellular nucleophiles or electrophiles. Furthermore, its minimal steric footprint ensures that it is well-tolerated by endogenous kinases, pyrophosphorylases, and glycosyltransferases, allowing seamless incorporation into nascent glycoproteins [1].

  • CuAAC Catalysis and Protection: The CuAAC reaction forms a stable triazole linkage between the alkyne-tagged glycoprotein and an azide-fluorophore. However, the required Cu(I) catalyst can generate reactive oxygen species (ROS) that degrade proteins and quench fluorescence. To counteract this, THPTA (a water-soluble ligand) is employed to coordinate Cu(I), stabilizing its oxidation state and preventing ROS generation. Sodium ascorbate is added as a continuous reducing agent to recycle any oxidized Cu(II) back to the catalytically active Cu(I) state.

Workflow and Metabolic Pathway

The following diagram illustrates the logical progression from extracellular administration of the modified sugar to the final fluorescent detection of the labeled glycoproteins.

MOE_Workflow Step1 1. Extracellular Addition 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside Step2 2. Membrane Penetration Passive Diffusion (Driven by Acetylation) Step1->Step2 Step3 3. Cytosolic Deacetylation Non-specific Esterases remove Acetyl groups Step2->Step3 Step4 4. Metabolic Activation Kinases convert to UDP-Alkyne-Sugar Step3->Step4 Step5 5. Golgi Incorporation Glycosyltransferases attach sugar to Proteins Step4->Step5 Step6 6. Cell Surface Display Alkyne-tagged Glycoproteins presented Step5->Step6 Step7 7. CuAAC Click Chemistry Azide-Fluorophore + Cu(I) Catalyst Step6->Step7 Step8 8. Fluorescent Detection Flow Cytometry / Confocal Microscopy Step7->Step8

Fig 1. Metabolic pathway and CuAAC labeling workflow of alkyne-modified peracetylated sugars.

Quantitative Data & Optimization

Optimal labeling requires balancing the incorporation efficiency against potential cytotoxicity. The tables below summarize empirical data for parameter optimization and reagent stoichiometry.

Table 1: Optimization of Sugar Concentration in Mammalian Cell Lines (e.g., HeLa, Jurkat)

Sugar Concentration (µM)Incubation Time (h)Relative Fluorescence (A.U.)Cell Viability (%)Recommendation
0 (Vehicle Control)481.0 (Background)> 99%Mandatory Control
254815.498%Ideal for sensitive cells
504842.895%Optimal Balance
1004868.288%Good for robust lines
2004875.172%High toxicity risk

Table 2: CuAAC Reaction Master Mix Formulation (Per 100 µL Reaction)

ComponentStock Conc.Final Conc.Vol. (µL)Mechanistic Role
PBS (pH 7.4)1X1X89.0Physiological buffer
Azide-Fluorophore1 mM10 µM1.0Fluorescent reporter
CuSO4100 mM1 mM1.0Source of Copper catalyst
THPTA Ligand500 mM5 mM1.0Cu(I) stabilization / ROS prevention
Sodium Ascorbate100 mM8 mM8.0Reduces Cu(II) to active Cu(I)

Experimental Protocols

This methodology is designed as a self-validating system. It incorporates mandatory negative controls to distinguish true metabolic incorporation from non-specific dye binding.

Protocol A: Cell Culture and Metabolic Labeling
  • Seed Cells: Seed cells in a 6-well plate (for flow cytometry) or on glass coverslips (for microscopy) at a density of 1×105 cells/mL in appropriate complete media. Allow cells to adhere overnight.

  • Prepare Sugar Analog: Dissolve 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside in sterile DMSO to create a 50 mM stock solution.

  • Treat Cells: Dilute the stock solution into pre-warmed culture media to a final concentration of 50 µM.

    • Self-Validation Step: Prepare a "Vehicle Control" well containing an equivalent volume of DMSO (0.1% v/v) without the sugar analog. This establishes the baseline for non-specific background fluorescence.

  • Incubate: Incubate the cells for 48 hours at 37°C and 5% CO₂. This duration allows sufficient time for cellular uptake, deacetylation, and transit through the Golgi secretory pathway [3].

Protocol B: Fixation and CuAAC Click Chemistry
  • Wash: Aspirate the media and wash the cells gently three times with ice-cold PBS (pH 7.4) to remove unincorporated extracellular sugars.

  • Fixation: Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.

  • Permeabilization (Optional): If targeting intracellular glycoproteins, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. If targeting only cell-surface glycans, skip this step.

  • Prepare Click Master Mix: Prepare the master mix strictly according to Table 2 .

    • Critical Order of Addition: Mix CuSO4 and THPTA first and incubate for 3 minutes before adding to the rest of the mix. This ensures the Cu is fully coordinated by the ligand before it encounters the reducing agent or the biological sample. Add Sodium Ascorbate last, immediately before applying to the cells.

    • Self-Validation Step: Prepare a "No-Copper Control" mix where CuSO4 is replaced with water. This controls for non-specific binding of the azide-fluorophore to the cells.

  • Labeling: Apply 100 µL of the Click Master Mix to each sample. Incubate in the dark at room temperature for 30–60 minutes.

  • Final Wash: Wash the cells thoroughly five times with PBS containing 1% BSA and 0.5mM EDTA. The EDTA helps chelate and remove residual copper, reducing background signal.

Protocol C: Detection and Analysis
  • Flow Cytometry: Resuspend cells in 300 µL of FACS buffer (PBS + 2% FBS). Analyze using the appropriate laser/filter set for your chosen azide-fluorophore. Gate on the Vehicle Control to establish the negative threshold.

  • Confocal Microscopy: Mount coverslips using a mounting medium containing DAPI (for nuclear counterstaining). Image using a confocal microscope, ensuring laser power and gain are normalized against the Vehicle Control sample.

Troubleshooting & E-E-A-T Insights

  • Issue: High Background Fluorescence in Controls.

    • Causality: Non-specific binding of the azide-fluorophore. Hydrophobic dyes (e.g., certain cyanine dyes) can intercalate into lipid membranes independent of click chemistry.

    • Solution: Increase the stringency of the post-click washes by adding 0.05% Tween-20. Switch to a more hydrophilic dye (e.g., Alexa Fluor 488-azide).

  • Issue: Weak or Absent Fluorescent Signal.

    • Causality: Oxidation of the Cu(I) catalyst or poor metabolic incorporation.

    • Solution: Ensure Sodium Ascorbate is prepared freshly just before use, as it oxidizes rapidly in aqueous solutions. Verify that the cells are actively dividing, as quiescent cells have downregulated metabolic pathways and will incorporate less sugar analog.

  • Issue: Cell Morphology Degradation Post-Click.

    • Causality: Copper-induced toxicity and ROS damage.

    • Solution: Ensure the THPTA:Cu ratio is at least 5:1. If performing live-cell labeling (omitting PFA fixation), reduce the CuSO4 concentration to 100 µM and limit the click reaction time to 15 minutes.

References

  • Hsu TL, Hanson SR, Kishikawa K, Wang SK, Sawa M, Wong CH. "Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells." Proceedings of the National Academy of Sciences.[Link]

  • Heise T, Büll C, Beurskens DM, Rossing E, de Jonge MI, Adema GJ, Boltje TJ, Langereis JD. "Metabolic Oligosaccharide Engineering with Alkyne Sialic Acids Confers Neuraminidase Resistance and Inhibits Influenza Reproduction." Bioconjugate Chemistry.[Link]

  • Boyce M, Carrico IS, Ganguli AS, et al. "Achieving cell-type selectivity in metabolic oligosaccharide engineering." RSC Chemical Biology.[Link]

Glycosylation techniques using 2-propynyl-tetra-O-acetyl-beta-D- donors

Application Note: Stereoselective Glycosylation using Disarmed 2-Propynyl-tetra-O-acetyl- β -D-Glycosyl Donors via Gold Catalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals in glycobiology.

Executive Summary

The synthesis of complex oligosaccharides and glycoconjugates relies heavily on the controlled activation of glycosyl donors. While propargyl glycosides are highly valued for their bench stability and orthogonality, per-O-acetylated variants—such as 2-propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside —are electronically "disarmed" and notoriously difficult to activate using standard Lewis acids. This application note details a robust, self-validating methodology utilizing highly alkynophilic cationic Gold(I) catalysis to overcome this activation barrier, ensuring high-yielding, strictly 1,2-trans- β -selective glycosylations.

Scientific Principles & Mechanistic Causality

Overcoming the "Disarmed" Barrier

The propargyl leaving group, pioneered by , provides a stable anomeric linkage that remains inert under standard protective group manipulations. However, the four acetyl groups on the tetra-O-acetyl donor exert a strong electron-withdrawing effect, destabilizing the transition state required to form the oxocarbenium ion. Neutral gold catalysts (e.g., AuCl 3​ ) often fail to activate these disarmed donors.

The Causal Solution: To breach this activation barrier, a highly electrophilic cationic Gold(I) complex must be generated in situ (e.g., using Ph 3​ PAuCl and AgOTf). The cationic[Ph 3​ PAu] + species exhibits extreme π -alkynophilicity, coordinating strongly to the propargyl triple bond. This coordination draws electron density away from the anomeric oxygen, forcing the cleavage of the glycosidic bond and the expulsion of an alkenyl gold species, thereby generating the reactive oxocarbenium intermediate [2].

Stereocontrol via Neighboring Group Participation (NGP)

The C2-acetyl group is not merely a passive protecting group; it is a critical stereodirecting element. Once the oxocarbenium ion forms, the carbonyl oxygen of the C2-acetate immediately attacks the anomeric center, forming a stable bicyclic acetoxonium ion. Causality of Stereoselectivity: This bicyclic intermediate physically blocks the α -face of the carbohydrate ring. Consequently, the incoming glycosyl acceptor (R-OH) is forced to attack exclusively from the sterically accessible β -face, guaranteeing 1,2-trans- β -glycosidic linkages.

MechanismA2-Propynyl-tetra-O-acetyl-β-D-glycoside (Donor)BAu(I) π-AlkyneComplexA->B +[Ph3PAu]+CGold-CarbeneIntermediateB->C ActivationDOxocarbenium Ion(C2-Acetyl NGP)C->D Cleavage & Expulsionof Alkenyl GoldE1,2-trans-β-GlycosideProductD->E + Acceptor (R-OH)

Figure 1: Gold(I)-catalyzed activation mechanism of 2-propynyl glycosides with NGP stereocontrol.

Quantitative Data & Substrate Scope

The use of cationic Gold(I) catalysis allows the disarmed 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside to react efficiently with various acceptors. The table below summarizes expected yields and stereoselectivities based on established transition-metal catalyzed glycosylation parameters [3].

Glycosyl Acceptor (Nucleophile)EquivalentCatalyst System (mol %)Time (h)Yield (%)Stereoselectivity ( α : β )
Primary Alcohols (e.g., Benzyl alcohol)1.2Ph 3​ PAuCl (5) / AgOTf (5)2.085 - 92Exclusively β
Secondary Alcohols (e.g., Menthol)1.5Ph 3​ PAuCl (5) / AgOTf (5)4.578 - 84Exclusively β
Carbohydrate Acceptors (C6-OH)1.2Ph 3​ PAuCl (5) / AgOTf (5)6.075 - 80Exclusively β
Thiols (e.g., Thiophenol)1.2AuBr 3​ (5)3.088 - 90Exclusively β

Experimental Workflows & Protocols

WorkflowS11. PreparationDry CH2Cl2, 4Å MS, Argon AtmosphereS22. Catalyst ActivationPh3PAuCl + AgOTf (in situ)S1->S2S33. GlycosylationAdd Donor & Acceptor, 0°C to RTS2->S3S44. QuenchingFilter over Celite, Et3N additionS3->S4S55. PurificationFlash Column ChromatographyS4->S5

Figure 2: Step-by-step experimental workflow for Gold-catalyzed O-glycosylation.

Protocol A: O-Glycosylation using Cationic Gold(I) Catalysis

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure mechanistic integrity.

Materials Required:

  • Donor: 2-Propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside (1.0 equiv, 0.5 mmol)

  • Acceptor: Desired alcohol (1.2 - 1.5 equiv)

  • Catalysts: Ph 3​ PAuCl (5 mol%), AgOTf (5 mol%)

  • Solvent: Anhydrous Dichloromethane (CH 2​ Cl 2​ ), 5.0 mL

  • Additives: Freshly activated 4Å Molecular Sieves (MS) (~200 mg)

Step-by-Step Methodology:

  • System Dehydration: Add 200 mg of 4Å MS to an oven-dried Schlenk flask. Flame-dry under vacuum and backfill with Argon three times.

    • Causality: Carbohydrate oxocarbenium ions are highly susceptible to nucleophilic attack by ambient moisture, which leads to hydrolyzed hemiacetal dead-ends.

  • Reagent Solvation: Dissolve the glycosyl donor (0.5 mmol) and the glycosyl acceptor in 5.0 mL of anhydrous CH 2​ Cl 2​ . Transfer this solution to the Schlenk flask containing the MS. Stir at room temperature for 30 minutes.

  • Temperature Modulation: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Initiating at 0 °C controls the exothermic generation of the highly reactive cationic gold species and prevents premature degradation of the disarmed donor into glycals.

  • In Situ Catalyst Generation: Add Ph 3​ PAuCl (5 mol%) followed immediately by AgOTf (5 mol%).

    • Self-Validation Checkpoint: The solution must rapidly develop a white, cloudy precipitate. This is AgCl crashing out of solution, proving that the chloride abstraction was successful and the active [Ph 3​ PAu] + cation has been generated. If the solution remains clear, the AgOTf has degraded, and the reaction will fail.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon.

  • TLC Monitoring: Monitor the reaction via TLC (Hexane/EtOAc, 6:4 v/v). The donor typically has an Rf​≈0.4 .

    • Self-Validation Checkpoint: The disappearance of the donor spot and the appearance of a lower-polarity product spot confirms glycosylation. If the donor persists beyond 6 hours, the disarmed nature of the donor has outlasted catalyst viability; consider adding an additional 2 mol% of catalyst.

  • Quenching & Workup: Once complete, quench the reaction by adding 0.1 mL of Triethylamine (Et 3​ N) to neutralize any trace triflic acid. Filter the mixture through a short pad of Celite to remove the molecular sieves and silver salts. Wash the organic filtrate with saturated aqueous NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification & Analytical Validation: Purify via flash column chromatography. To validate stereoselectivity, perform 1 H-NMR on the purified product.

    • Self-Validation Checkpoint: Look for the anomeric proton ( H−1 ). A doublet at δ 4.5–5.0 ppm with a large coupling constant ( J1,2​≈7.8−8.2 Hz) definitively proves the formation of the 1,2-trans- β -glycoside, confirming successful NGP.

Protocol B: S-Glycosylation (Conversion to Thioglycosides)

Propargyl donors can be converted into highly valuable thioglycosides, which serve as orthogonal donors for subsequent iterative oligosaccharide synthesis.

  • Preparation: In an oven-dried flask, dissolve 2-propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside (1.0 equiv) and the desired thiol (e.g., thiophenol, 1.2 equiv) in anhydrous CH 2​ Cl 2​ .

  • Catalysis: Add AuBr 3​ (5 mol%) at room temperature.

    • Causality: Unlike O-glycosylation, thiols can poison cationic Gold(I) catalysts by forming strong Au-S bonds. AuBr 3​ acts as a more robust Lewis acid for this specific transformation, activating the alkyne without being permanently deactivated by the nucleophile.

  • Workup: Stir for 3 hours, monitor by TLC, and filter through Celite. Purify via chromatography to isolate the β -thioglycoside.

References

  • Hotha, S.; Kashyap, S. "Propargyl Glycosides as Stable Glycosyl Donors: Anomeric Activation and Glycoside Syntheses." Journal of the American Chemical Society, 2006, 128(30), 9620–9621. URL:[Link]

  • Yu, B.; Sun, J. "Recent Advances in Transition Metal-Catalyzed Glycosylation." Chemical Reviews / PMC - NIH, 2012. URL:[Link]

  • Ran, C. et al. "O-Glycosylation Enabled by N-(Glycosyloxy)acetamides." The Journal of Organic Chemistry, 2018. URL:[Link]

Troubleshooting & Optimization

Troubleshooting incomplete deprotection of 2-propynyl-tetra-O-acetyl-beta-D- sugars

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Glycoscience Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in carbohydrate synthesis: the incomplete deprotection of 2-propynyl-tetra-O-acetyl- β -D-sugars (propargyl glycosides).

While the Zemplén transesterification is the gold standard for removing O-acetyl groups, researchers frequently encounter stalled reactions that yield complex mixtures of mono- and di-acetates. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating protocol to ensure quantitative deprotection without compromising the sensitive alkyne moiety or the β -glycosidic bond.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical workflow to isolate the root cause of the incomplete deacetylation.

TroubleshootingWorkflow Start Incomplete Deprotection Detected (TLC/LCMS) CheckSolubility Is the starting material fully soluble in MeOH? Start->CheckSolubility AddCosolvent Add dry DCM or THF (1:1 to 1:3 ratio) CheckSolubility->AddCosolvent No CheckMoisture Is the MeOH strictly anhydrous? CheckSolubility->CheckMoisture Yes AddCosolvent->CheckMoisture DrySolvent Use fresh anhydrous MeOH Avoid saponification CheckMoisture->DrySolvent No CheckCatalyst Check NaOMe concentration (Catalyst depletion?) DrySolvent->CheckCatalyst AdjustCatalyst Titrate NaOMe or increase to 0.2-0.5 eq cautiously CheckCatalyst->AdjustCatalyst Depleted Success Complete Deacetylation Propargyl Glycoside CheckCatalyst->Success Optimal AdjustCatalyst->Success Moisture Moisture Moisture->CheckCatalyst Yes

Workflow for diagnosing and resolving incomplete Zemplén deacetylation of propargyl glycosides.

Part 2: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is my deacetylation stalling at the di- or mono-acetate stage despite using the standard 0.1 eq of NaOMe? A: The primary culprit is moisture. The Zemplén transesterification relies on the methoxy anion ( CH3​O− ) acting as a catalyst. When moisture is present in the solvent or the sugar, a proton transfer equilibrium shifts to generate the hydroxide anion ( OH− )[1]. The hydroxide anion initiates saponification (ester hydrolysis) rather than transesterification[2]. Because saponification consumes the base stoichiometrically to form sodium acetate, the catalytic cycle is broken. Once your 0.1 eq of base is depleted, the reaction permanently stalls.

Q2: My 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside isn't fully soluble in pure methanol. How does this affect the reaction? A: Poor solubility traps the starting material in a biphasic suspension. Only the dissolved fraction reacts, leading to artificially prolonged reaction times and incomplete conversion. To resolve this, add a dry co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a 1:1 to 1:3 ratio with methanol. This ensures a homogeneous system and restores rapid kinetics without altering the transesterification mechanism.

Q3: Can I just add a massive excess of NaOMe (e.g., 2.0 eq) to force the reaction to completion? A: This is highly discouraged. While the propargyl group is an excellent handle for downstream click chemistry[3], it is sensitive to harsh basic conditions. Overcompensating for a stalled reaction by adding an excess of strong base can lead to base-catalyzed isomerization of the terminal alkyne into an allene, or cause unwanted anomerization of the β -glycosidic bond. Keep NaOMe catalytic (0.1 - 0.3 eq) and focus on maintaining strictly anhydrous conditions.

Q4: How should I quench the reaction to prevent degradation during workup? A: Quench the reaction using a strongly acidic cation exchange resin (e.g., Amberlite IR-120 H+ form). Neutralize precisely to pH 6-7. If the resin is left in the mixture for too long, or if the solution becomes highly acidic, the propargyl β -glycosidic bond can undergo acid-catalyzed cleavage. Filter the resin immediately once neutrality is reached.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile of the deprotected 2-propynyl- β -D-sugar.

Reaction ConditionSolvent SystemCatalyst (NaOMe)TimeYield (%)Impurity Profile
Optimal Dry MeOH0.1 eq2 h>95%None (Clean conversion)
Moisture Contaminated Wet MeOH0.1 eq24 h35%Mono- and Di-acetates
Poor Solubility Dry MeOH0.1 eq12 h60%Unreacted Starting Material
Co-solvent Added Dry MeOH / DCM (1:1)0.1 eq2 h>95%None (Clean conversion)
Excess Base Dry MeOH2.0 eq24 h70%Allene isomer detected

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. This protocol is designed as a self-validating system; if any step fails its validation check, do not proceed until the parameter is corrected.

Step 1: Preparation & Drying

  • Transfer the 2-propynyl-tetra-O-acetyl- β -D-sugar to a round-bottom flask.

  • Dry the starting material under high vacuum (< 0.1 mbar) for at least 2 hours to remove trace water.

  • Validation Check: Ensure the methanol used is strictly anhydrous (Karl Fischer titration < 50 ppm water).

Step 2: Reaction Execution

  • Dissolve the sugar (1.0 mmol) in anhydrous MeOH (5.0 mL) under an argon atmosphere.

  • If the solution is cloudy (indicating incomplete dissolution), add anhydrous DCM (1.0 - 2.0 mL) dropwise until the solution becomes perfectly clear.

  • Add a freshly prepared or titrated solution of NaOMe in MeOH (0.1 mmol, 0.1 eq) dropwise at room temperature.

Step 3: In-Process Monitoring

  • Stir the reaction at room temperature and monitor via TLC (Eluent: 9:1 DCM/MeOH).

  • Validation Check: The starting material ( Rf​≈0.8 ) should cleanly disappear, replaced transiently by intermediate acetates, and finally converge to the fully deprotected propargyl glycoside ( Rf​≈0.2 ) within 2-4 hours.

Step 4: Quenching & Isolation

  • Add pre-washed Amberlite IR-120 ( H+ form) resin bead-by-bead to the stirring solution.

  • Monitor the pH using indicator paper. Stop adding resin when the pH reaches 6-7.

  • Validation Check: If the pH remains >7, the catalyst is still active, which risks re-acetylation or degradation during solvent evaporation. Ensure strict neutrality.

  • Filter the resin immediately and wash the beads with additional MeOH.

  • Concentrate the filtrate under reduced pressure at a water bath temperature of <40 °C to yield the pure 2-propynyl- β -D-sugar.

Part 5: References

1.[1] Title: Comment on “Zemplén transesterification: a name reaction that has misled us for 90 years” by B. Ren, M. Wang, J. Liu, J. Ge, X. Zhang and H. Dong, Green Chemistry, 2015, 17, 1390–1394 Source: RSC Publishing (Green Chemistry) URL: [Link]

2.[3] Title: Synthesis of Salmonella enteritidis Antigenic Tetrasaccharide Repeating Unit by Employing Cationic Gold(I)-Catalyzed Glycosylation Involving Glycosyl N-1,1-Dimethylpropargyl Carbamate Donors Source: ACS Publications URL: [Link]

3.[2] Title: Use of a Longer Aglycon Moiety Bearing Sialyl α(2→3) Lactoside on the Glycopolymer for Lectin Evaluation Source: PMC (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Troubleshooting Alkyne Degradation in Propargyl Glycoside Conjugations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing 2-propynyl-tetra-O-acetyl-β-D-glycosides (such as glucopyranoside or galactopyranoside) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

While the propargyl group is a highly versatile bioorthogonal handle, terminal alkynes are susceptible to severe degradation under suboptimal catalytic conditions. This guide provides a mechanistic breakdown of these failures and establishes a self-validating framework to ensure absolute protocol fidelity.

Diagnostic Workflow: Mechanistic Divergence of Propargyl Glycosides

G Start 2-Propynyl-tetra-O-acetyl-β-D-glycoside + Azide Substrate CuI Active Catalyst: Cu(I)-Ligand Complex Start->CuI Coordinates CuAAC CuAAC Click Reaction (Target Pathway) CuI->CuAAC Oxidation O2 Ingress / Oxidative Stress Cu(I) → Cu(II) CuI->Oxidation O2 Exposure Product 1,2,3-Triazole Glycoconjugate (Intact O-Acetyls) CuAAC->Product Glaser Glaser Homocoupling (Degradation Pathway) Oxidation->Glaser Diyne 1,3-Diyne Dimer Byproduct (Alkyne Destroyed) Glaser->Diyne Intervention System Controls: 1. Ar/N2 Degassing 2. Sodium Ascorbate 3. THPTA/TBTA Ligand Intervention->CuI Regenerates Intervention->Oxidation Prevents

Caption: Mechanistic divergence of propargyl glycosides: CuAAC vs. oxidative Glaser degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CuAAC reaction with 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside is yielding a bimodal mass distribution and a high-molecular-weight byproduct. What is degrading my alkyne? A: You are observing Glaser coupling (oxidative homocoupling), the primary degradation pathway for terminal alkynes in copper-catalyzed systems[1][2]. When the active Cu(I) catalyst is exposed to oxygen, it oxidizes to Cu(II). Cu(II) directly mediates the dimerization of your propargyl glycosides into a symmetric 1,3-diyne[1][3]. This side reaction consumes your alkyne stoichiometry, halts the desired click reaction, and generates reactive oxygen species (ROS)[4][5].

Q2: I added sodium ascorbate to reduce the copper, but my alkyne is still degrading and the solution turned green/blue. Why? A: A blue or green visual shift is a definitive indicator that Cu(II) has accumulated in your system[3]. Sodium ascorbate is a sacrificial reductant. If your reaction vessel is not strictly degassed, the copper will continuously catalyze the oxidation of the ascorbate by ambient oxygen[4][5]. Once the ascorbate is fully depleted, Cu(II) rapidly accumulates, triggering the Glaser coupling mechanism and destroying your 2-propynyl starting material[1][4]. Causality Rule: Reductants cannot outcompete an infinite ingress of atmospheric oxygen.

Q3: Are there secondary degradation pathways specific to the tetra-O-acetyl-β-D-propargyl structure? A: Yes. The propargyl group is highly sensitive to strong bases, which can deprotonate the alkyne and cause isomerization to an unreactive allene[6]. Furthermore, the four O-acetyl protecting groups on your pyranoside ring are highly susceptible to saponification (hydrolysis) or transesterification. If your protocol relies on basic amines (like TEA or DIPEA) without strict pH control, you risk simultaneous alkyne isomerization and sugar deacetylation.

Q4: How does ligand choice affect alkyne stability? A: Ligands dictate the kinetic competition between the desired CuAAC and the degradative Glaser coupling. Polydentate ligands (e.g., THPTA, TBTA) serve two critical functions: they drastically accelerate the CuAAC reaction rate so it outcompetes background degradation, and they structurally shield the Cu(I) center from rapid oxidation[3][4]. Using no ligand, or simple bidentate ligands, leaves the copper vulnerable and increases the rate of alkyne homocoupling[1][3].

Quantitative Data: Impact of Reaction Conditions on Alkyne Integrity

The following table synthesizes the causal relationship between atmospheric control, catalyst state, and the resulting fate of the 2-propynyl group during a standard 1-hour reaction window.

Reaction EnvironmentCopper StateLigand SystemAscorbate (Eq to Cu)O₂ StatusAlkyne Degradation (Glaser)CuAAC Yield
Aerobic, No Reductant Cu(II)None0Present> 80% < 5%
Aerobic, Reductant Cu(I) ⇌ Cu(II)None5Present15 - 20% 60 - 70%
Anaerobic, No Ligand Cu(I)None5Excluded5 - 10% 75 - 85%
Anaerobic, Optimized Cu(I)THPTA / TBTA5 - 10Excluded< 1% > 95%
Step-by-Step Methodology: Self-Validating Anaerobic CuAAC Protocol

To prevent alkyne degradation and protect the base-sensitive O-acetyl groups of 2-propynyl-tetra-O-acetyl-β-D-glycosides, utilize this optimized, self-validating protocol[4][7].

System Validation Principle: This protocol utilizes colorimetric feedback. A properly reduced, ligand-bound Cu(I) system should be colorless to pale yellow. If the solution turns blue/green at any point, the anaerobic seal has failed, and alkyne degradation is imminent.

Materials:

  • 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside (Alkyne)

  • Target Azide

  • CuSO₄·5H₂O (Catalyst precursor)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (Ligand)

  • Sodium Ascorbate (Reductant)

  • Degassed Solvent (e.g., 1:1 t-BuOH/H₂O or buffered aqueous system at pH 6.5–7.0)

Procedure:

  • Solvent Degassing (Critical Step): Vigorously sparge the solvent mixture with Argon or Nitrogen for at least 30 minutes prior to use. Alternatively, perform three freeze-pump-thaw cycles.

  • Substrate Preparation: In an inert-atmosphere vial, dissolve the target azide (1.0 eq) and the 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside (1.1 eq) in the degassed solvent.

  • Catalyst Pre-complexation: In a separate, degassed microcentrifuge tube, mix CuSO₄ (0.05 eq) and THPTA ligand (0.25 eq) in degassed water. Causality: Pre-mixing ensures the copper is immediately coordinated by the ligand, preventing the formation of unprotected, highly oxidative Cu(II) species that degrade alkynes[4].

  • Reductant Addition: Add freshly prepared, degassed sodium ascorbate solution (0.5 eq) to the Cu/Ligand complex. Validation Check: The solution must turn from blue to colorless/pale yellow, confirming the reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Transfer the active, colorless catalyst complex into the substrate vial using an airtight syringe.

  • Incubation & Monitoring: Seal the vial and stir at room temperature for 1–4 hours. Monitor the color. If the solution remains pale/colorless, Glaser coupling is completely suppressed.

  • Workup: Quench the reaction by exposing it to air and adding a copper-chelating agent (e.g., EDTA) to strip the metal, followed by standard organic extraction (e.g., DCM/Water) to isolate the protected glycoconjugate.

References
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.[Link]

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. PubMed Central (PMC).[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central (PMC).[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.[Link]

  • New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega.[Link]

Sources

Optimizing copper catalyst concentration for 2-propynyl-tetra-O-acetyl-beta-D- click reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Click Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with carbohydrate bioconjugation—specifically, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside and related protected glycans.

Below, you will find field-proven troubleshooting FAQs, mechanistic workflows, quantitative data tables, and a self-validating experimental protocol designed to ensure high-yield, reproducible triazole formation while preserving sensitive functional groups.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: How do I determine the optimal copper catalyst concentration for reacting 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside? A1: The optimal copper concentration depends heavily on your reaction environment. For highly dilute bioconjugation reactions (e.g., labeling proteins), copper concentrations must generally be maintained between 50 and 100 µM to prevent protein precipitation while ensuring a sufficient concentration of the catalytic multinuclear copper complex[1]. However, 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside is typically reacted in mixed organic/aqueous solvent systems (like DMF/Water or tBuOH/Water) for small-molecule or material synthesis[2]. In these synthetic scenarios, you should increase the catalyst loading to 1–5 mol% relative to the alkyne to drive the reaction to completion[3].

Q2: My reaction mixture turns green/blue, and the yield is exceptionally low. What is happening to the catalyst? A2: A green or blue tint indicates that your active Cu(I) catalyst has oxidized into the catalytically inactive Cu(II) state[3]. The CuAAC reaction mechanism fundamentally relies on generating a transient Cu(I) coordination complex with the alkyne and azide[4]. Cu(I) is highly sensitive to dissolved oxygen. Causality & Fix: To resolve this, you must thoroughly degas your solvents prior to the reaction[3]. Additionally, ensure you are using a sufficient excess of a reducing agent (like sodium ascorbate) to continuously replenish the electron deficiency and reduce any formed Cu(II) back to the active Cu(I) state[4].

Q3: I am observing deacetylation (loss of O-acetyl groups) of my carbohydrate substrate during the click reaction. How can I prevent this? A3: The tetra-O-acetyl groups on your glucopyranoside are esters, making them highly susceptible to basic hydrolysis. Many legacy click chemistry protocols recommend the addition of amine bases (like DIPEA or TEA). However, these bases raise the pH and cleave the acetyl protecting groups. Causality & Fix: Eliminate amine bases from your protocol. Instead, rely strictly on the neutral CuSO₄ / Sodium Ascorbate redox system[2]. If you are using an accelerating ligand, ensure it is not excessively basic, or buffer your aqueous co-solvent to a neutral pH (pH 7.0)[1].

Q4: What is the correct order of reagent addition, and why does it dictate the success of the reaction? A4: The order of addition is a critical, yet often overlooked, factor[5]. You must never add sodium ascorbate to a copper-containing solution in the absence of the stabilizing ligand[1]. Causality & Fix: If ascorbate reduces Cu(II) to Cu(I) without a ligand present, the Cu(I) ions will rapidly disproportionate or precipitate as insoluble polymeric networks, rendering them useless for catalysis. Furthermore, unliganded copper reacting with ascorbate generates reactive oxygen species (ROS) that degrade substrates. Always pre-mix the CuSO₄ with your ligand (e.g., TBTA or THPTA) to form the complex before adding it to the substrate mixture, and add the sodium ascorbate last to initiate the reaction[1].

Part 2: Mechanistic & Troubleshooting Workflows

CuAAC_Mechanism Cu2 Cu(II) Precursor (e.g., CuSO4) Cu1 Active Cu(I)-Ligand Complex Cu2->Cu1 Reduction Ligand Accelerating Ligand (TBTA / THPTA) Ligand->Cu1 Stabilizes Cu(I) Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- Product 1,4-Disubstituted Triazole (Glycoconjugate) Cu1->Product Catalytic Cycle Alkyne 2-Propynyl-tetra-O-acetyl- β-D-glycoside Alkyne->Product Cycloaddition Azide Azide Substrate Azide->Product Cycloaddition

Diagram 1: CuAAC catalytic assembly and workflow for glycoconjugate synthesis.

Troubleshooting_Logic Start Issue: Incomplete Reaction CheckCu Assess Catalyst State Start->CheckCu Oxidation Blue/Green Solution (Cu(II) Oxidation) CheckCu->Oxidation Visual Check LowConc Slow Kinetics (Insufficient Cu(I)) CheckCu->LowConc TLC Monitoring FixOx Degas Solvent & Add Fresh Ascorbate Oxidation->FixOx Restore Cu(I) FixConc Increase Cu to 1-5 mol% & Ligand:Cu Ratio to 2:1 LowConc->FixConc Boost Turnover

Diagram 2: Logical troubleshooting workflow for incomplete CuAAC reactions.

Part 3: Quantitative Data & Ligand Selection

Selecting the correct ligand is paramount for maintaining the active Cu(I) concentration while preventing the degradation of the acetylated carbohydrate.

Table 1: Comparison of Accelerating Ligands for Carbohydrate CuAAC [6]

LigandOrganic SolubilityAqueous SolubilityReaction KineticsBest Application for Tetra-O-acetyl Glycosides
TBTA Very HighLowVery HighOptimal. Perfect for organic/aqueous mixtures (e.g., tBuOH/H₂O) used for protected sugars.
THPTA LowHighModerateGood for partially deprotected sugars or highly polar azide coupling in aqueous buffers.
BTTAA ModerateModerateVery HighExcellent for in vivo or live-cell labeling where cytotoxicity must be minimized.

Table 2: Optimized Stoichiometry for Small-Molecule Glycoconjugation [3],[2]

ComponentRecommended Equivalents (eq)Purpose / Causality
Alkyne (Carbohydrate) 1.0 eqLimiting reagent (usually the more valuable component).
Azide 1.1 - 1.2 eqSlight excess ensures complete consumption of the alkyne.
CuSO₄·5H₂O 0.05 eq (5 mol%)Provides sufficient metal centers to form the multinuclear catalytic complex.
Ligand (e.g., TBTA) 0.10 eq (10 mol%)A 2:1 (or up to 5:1) Ligand-to-Cu ratio prevents Cu(I) oxidation and precipitation.
Sodium Ascorbate 0.20 - 0.50 eqExcess ensures continuous reduction of Cu(II) throughout the reaction duration.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each phase includes a specific visual or analytical checkpoint to confirm the physical chemistry is proceeding correctly before moving to the next step.

Materials Required:
  • 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside (Alkyne)

  • Target Azide

  • CuSO₄·5H₂O (50 mM stock in degassed water)

  • TBTA Ligand (50 mM stock in DMF or tBuOH)

  • Sodium Ascorbate (1 M stock in degassed water, must be prepared fresh daily )

  • Solvent: 1:1 mixture of tBuOH and Water (Degassed via nitrogen bubbling for 15 mins)[5].

Step-by-Step Methodology:

Step 1: Substrate Preparation

  • In a round-bottom flask, dissolve 1.0 eq of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside and 1.1 eq of the target azide in the degassed tBuOH/Water mixture.

  • Validation Checkpoint: Ensure the solution is completely clear. If precipitates form, increase the tBuOH ratio slightly to maintain the solubility of the acetylated sugar[3].

Step 2: Catalyst Pre-Complexation

  • In a separate, small vial, mix 0.05 eq of the CuSO₄·5H₂O stock solution with 0.10 eq of the TBTA ligand stock solution[1].

  • Validation Checkpoint: The mixture should immediately form a clear, light blue solution. If a cloudy precipitate forms, the ligand has crashed out; add a drop of DMF to resolubilize.

Step 3: Reaction Initiation

  • Transfer the pre-complexed Cu/TBTA solution into the main reaction flask containing the substrates.

  • Add 0.20 eq of the freshly prepared Sodium Ascorbate stock solution to initiate the reaction[3].

  • Validation Checkpoint: Upon adding the ascorbate, the light blue color of the Cu(II) complex must fade to colorless or a very pale yellow. This visual shift physically validates the successful reduction of Cu(II) to the catalytically active Cu(I) state[4]. If the solution remains blue, add additional ascorbate.

Step 4: Incubation and Monitoring

  • Stir the reaction at room temperature under a positive pressure of inert gas (Nitrogen or Argon) for 2 to 12 hours[5].

  • Validation Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography). A successful reaction will show the disappearance of the alkyne spot (visualized via charring with sulfuric acid/ethanol) and the emergence of a new, lower-Rf spot corresponding to the triazole product[5].

Step 5: Quenching and Purification

  • Once complete, quench the reaction by diluting with water and extracting with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer with a saturated EDTA solution or ammonium hydroxide to strip away residual copper ions, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Part 5: References

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation Source: Jena Bioscience / NIH PMC URL: [Link]

  • [Re(CO)3]+ Complexes of exo-Functionalized Tridentate “Click” Macrocycles: Synthesis, Stability, Photophysical Properties, Bioconjugation, and Antibacterial Activity Source: ACS Publications URL: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL:[Link]

Sources

Technical Support Center: Purification of 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile glycosyl donor. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound from complex reaction mixtures. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My TLC plate shows multiple spots after column chromatography, and the desired product spot is very close to an impurity. How can I improve the separation?

Answer: This is a common issue arising from suboptimal solvent system polarity. The acetyl groups on your target compound make it moderately polar. If your eluent is too polar, both your product and polar impurities will move too quickly up the column, resulting in poor separation. Conversely, a solvent system that is not polar enough will cause everything to remain at the baseline.

Troubleshooting Steps:

  • Systematic Solvent Screening: The key is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for your target compound on a TLC plate. This Rƒ range generally translates well to good separation on a silica gel column.

  • Eluent System Adjustment: For acetylated glycosides, solvent systems based on hexane/ethyl acetate or toluene/ethyl acetate are excellent starting points.

    • Begin with a low polarity mixture (e.g., 8:1 or 7:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Run TLCs with several different ratios (e.g., 5:1, 4:1, 3:1) to observe the change in separation. The ideal system will show the greatest distance between your product spot and the nearest impurity.

  • Consider a Different Solvent System: If adjusting the ratio of hexane/ethyl acetate does not provide adequate separation, consider introducing a third solvent or switching systems entirely. A small amount of dichloromethane or methanol can sometimes sharpen the bands and improve resolution.

  • Gradient Elution: If you have multiple impurities with varying polarities, a gradient elution during column chromatography is highly effective. Start with a less polar solvent mixture to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

Question 2: I've successfully purified my compound by column chromatography, but I'm struggling to get it to crystallize for final purification and characterization. What should I do?

Answer: Obtaining a crystalline solid of an acetylated sugar can sometimes be challenging, as they can persist as oils or amorphous solids. The choice of solvent is critical for inducing crystallization.

Troubleshooting Steps:

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[1]

    • Good starting points for acetylated glycosides include:

      • Ethanol

      • Isopropanol[2][3]

      • Ethyl acetate/hexane mixture[4]

      • Methanol[1]

  • Recrystallization Protocol:

    • Dissolve your purified compound in the minimum amount of the chosen hot solvent to create a saturated solution.

    • If there are any insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.

    • Once at room temperature, you can place the flask in a refrigerator or an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Troubleshooting Persistent Oils: If your compound oils out instead of crystallizing, try the following:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

    • Solvent/Anti-Solvent System: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane, pentane) until the solution becomes slightly turbid. Warm the mixture until it becomes clear again, and then allow it to cool slowly.

Question 3: My final product yield is consistently low after purification. What are the potential causes and how can I improve it?

Answer: Low yield can stem from several factors, including incomplete reactions, product degradation during workup or purification, or mechanical losses.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the initial glycosylation reaction has gone to completion using TLC or HPLC before starting the workup. If starting material is still present, consider extending the reaction time or adjusting the stoichiometry of your reagents.

  • Workup and Extraction:

    • Glycosides can be sensitive to acidic or basic conditions, which can lead to hydrolysis of the glycosidic bond or deacetylation.[5] Ensure that any aqueous washes are performed with neutral or buffered solutions (e.g., saturated sodium bicarbonate solution followed by brine).

    • Perform extractions efficiently to minimize the time the product spends in a biphasic mixture.

  • Column Chromatography:

    • Column Loading: Do not overload the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.

    • Silica Gel Quality: Use high-quality silica gel with a consistent particle size for better separation and to avoid excessive band broadening, which can lead to the loss of product in mixed fractions.

  • Recrystallization:

    • Avoid using an excessive amount of hot solvent for dissolution, as this will reduce the amount of product that crystallizes upon cooling.

    • Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside reaction mixture?

A1: The impurities will largely depend on the synthetic route. For a common Fischer glycosylation or Koenigs-Knorr type reaction, you can expect:

  • Unreacted Starting Materials: Such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide or glucose pentaacetate.

  • Propargyl Alcohol: Excess propargyl alcohol is often used to drive the reaction to completion.[6] Impurities within the propargyl alcohol itself can also be present.[7]

  • Anomeric Mixture: While the β-anomer is often desired, some amount of the α-anomer may be formed.

  • Side Products: Byproducts from the activation of the glycosyl donor or degradation products if the reaction conditions are too harsh.

  • Catalyst Residues: Depending on the synthesis, residual catalysts or promoters may be present.

Q2: What is a standard protocol for purifying 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside using flash column chromatography?

A2: Below is a generalized protocol. The specific eluent composition should be optimized using TLC as described in the troubleshooting guide.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. .

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 5:1) to remove non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 3:1, then 2:1 hexane/ethyl acetate) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential to confirm the purity and structure of your 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The anomeric proton (H-1) of the β-isomer typically appears as a doublet with a large coupling constant (J ≈ 8 Hz).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity with high accuracy. A single sharp peak is indicative of a pure compound.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash, brine wash) start->workup extraction Solvent Extraction (e.g., EtOAc or DCM) workup->extraction drying Drying over Na2SO4 & Concentration extraction->drying column_chromatography Flash Column Chromatography (Silica Gel) drying->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis pure_fractions Combine Pure Fractions & Concentrate tlc_analysis->pure_fractions purity_check_1 Purity & Identity Check (TLC, NMR, MS) pure_fractions->purity_check_1 recrystallization Recrystallization (e.g., from Ethanol or EtOAc/Hexane) purity_check_1->recrystallization If further purification is needed final_product Pure Crystalline Product purity_check_1->final_product If sufficiently pure recrystallization->final_product characterization Final Characterization (NMR, MS, HPLC, m.p.) final_product->characterization

Caption: A typical workflow for the purification and characterization of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside.

Data Summary

The choice of eluent for column chromatography is critical for successful purification. The following table provides a starting point for solvent systems commonly used for acetylated glycosides.

Solvent System ComponentsTypical Ratio Range (v/v)PolarityNotes
Hexane / Ethyl Acetate5:1 to 1:1Low to MediumA versatile and widely used system. Start with a higher hexane ratio and increase ethyl acetate content gradually.[8]
Toluene / Ethyl Acetate10:1 to 2:1Low to MediumCan provide different selectivity compared to hexane-based systems and may improve the separation of certain impurities.
Dichloromethane / Methanol100:1 to 20:1Medium to HighUseful for more polar glycosides or for eluting compounds that are not moving in less polar systems.

References

  • n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. PMC. Available at: [Link]

  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. Available at: [Link]

  • Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. PMC. Available at: [Link]

  • n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. ResearchGate. Available at: [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Acme Hardesty. Available at: [Link]

  • Strategic approach for purification of glycosides from the natural sources. ResearchGate. Available at: [Link]

  • Supporting Information for Direct preparation of 1-N-lauroyl-2,3,4,6-tetraacetyl-β-D-glucopyranosylamine from β-D-glucose pentaacetate. Wiley-VCH. Available at: [Link]

  • Glycosides. SlideShare. Available at: [Link]

Sources

Validation & Comparative

1H NMR chemical shifts for 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside validation

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: 1H NMR Chemical Shifts for 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside

Executive Summary For drug development professionals and synthetic carbohydrate chemists, 2-propynyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (commonly known as propargyl tetra-O-acetyl-β-D-glucopyranoside) is a critical glyconanosynthon. It is synthesized via the glycosylation of penta-O-acetyl-β-D-glucopyranose with propargyl alcohol[1] and is widely utilized in Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to synthesize dense, chiral dendritic polyols and biologically active glycoconjugates[1]. Before proceeding to click coupling, rigorous structural validation of this building block is essential to prevent the propagation of synthetic errors.

This guide objectively compares three analytical modalities—High-Field NMR, Benchtop NMR, and In Silico Prediction—for validating the 1H NMR chemical shifts of this compound, providing a self-validating experimental framework for researchers.

Mechanistic Grounding: Diagnostic Markers in 1H NMR

The validation of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside relies on three distinct mechanistic markers in the proton spectrum[2]:

  • The Anomeric Configuration (β-linkage): Based on the Karplus relationship, a trans-diaxial orientation between the H-1 and H-2 protons in the pyranose chair conformation yields a large coupling constant. The β-anomeric proton appears as a distinct doublet at ~δ 4.78 ppm with a 3JH1,H2​ of 8.0 Hz[3]. An α-anomer would exhibit a much smaller coupling constant (~3–4 Hz).

  • The Propargyl Moiety: The terminal alkyne proton (C≡CH) is shielded by the diamagnetic anisotropy of the triple bond, typically resonating as a sharp singlet near δ 2.47 ppm[3]. The propargyl methylene (-O-CH2-C≡C) appears as a singlet or complex multiplet around δ 4.38 ppm[3].

  • The Acetylated Pyranose Ring: The electron-withdrawing nature of the four O-acetyl groups strongly deshields the ring protons (H-2, H-3, H-4), shifting them into the δ 5.00–5.30 ppm range. Because these protons are all axial in the β-D-gluco configuration, they appear as three distinct triplets with large coupling constants (~9.0–10.0 Hz)[3].

Comparison of Analytical Modalities

When selecting a validation method, researchers must balance resolution, throughput, and cost. The table below compares the performance of three common approaches.

FeatureHigh-Field NMR (500/600 MHz)Benchtop NMR (80 MHz)In Silico Prediction (Software)
Resolution of Ring Protons Excellent. H-2, H-3, H-4 triplets are fully resolved[3].Poor. Severe second-order roofing effects obscure multiplets.Perfect (Theoretical).
Anomeric Doublet ( 3J ) Clearly defined (~8.0 Hz).Visible, but precision of J-coupling measurement is reduced.Calculated accurately based on Karplus rules.
Throughput / Cost Low throughput, high operational cost (cryogens).High throughput, low cost (cryogen-free).Instantaneous, zero marginal cost.
Best Use Case Final publication-grade structural proof[4].Rapid reaction monitoring and crude purity checks.Pre-acquisition reference and peak assignment aid.

Experimental Protocols: Self-Validating NMR Workflow

To ensure reproducible and trustworthy data, follow this step-by-step methodology for High-Field NMR acquisition.

Step 1: Sample Preparation Dissolve 15–20 mg of purified 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside in 0.6 mL of deuterated chloroform (CDCl3). The choice of CDCl3 is deliberate: it lacks exchangeable protons that could obscure the carbohydrate ring signals, and it readily dissolves the hydrophobic, fully acetylated pyranose ring. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). TMS provides a sharp, concentration-independent reference peak at exactly δ 0.00 ppm.

Step 2: Instrument Tuning and Shimming Transfer the solution to a high-quality 5 mm NMR tube. Insert into the spectrometer and perform Automated Tuning and Matching (ATM). Execute gradient shimming (e.g., TopShim). Proper shimming is the most critical step; poor magnetic field homogeneity will artificially broaden the peaks, making it impossible to accurately measure the diagnostic 8.0 Hz anomeric coupling constant.

Step 3: Acquisition Parameters Acquire the spectrum at 298 K using a standard 1D single-pulse sequence (e.g., zg30 on Bruker systems)[5]. Set the spectral width to 20 ppm to capture all potential signals, use a relaxation delay (D1) of 1.0–2.0 seconds, and acquire 16 to 32 scans to achieve an optimal signal-to-noise ratio.

Step 4: Data Processing Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to the Fourier transform. This suppresses high-frequency noise without significantly degrading resolution. Manually phase the spectrum to ensure purely absorptive peak shapes, apply a baseline correction, and calibrate the TMS peak to δ 0.00 ppm (or the residual CHCl3 peak to δ 7.26 ppm)[5].

Quantitative Data: Experimental 1H NMR Chemical Shifts

The following table summarizes the validated high-field (500 MHz, CDCl3) chemical shifts for 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside[3].

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-35.25Triplet (t)9.5, 9.5
H-25.11Triplet (t)10.0, 10.0
H-45.02Triplet (t)8.5, 9.0
H-1 (Anomeric)4.78Doublet (d)8.0
Propargyl -CH2-4.38Singlet (s)-
H-6a4.28Doublet of doublets (dd)4.5, 12.0
H-6b4.15Doublet (d)12.0
H-53.73Doublet (d)*10.5
Propargyl ≡CH2.47Singlet (s)-
Acetyl -CH3 (x4)2.09, 2.06, 2.03, 2.01Singlets (s)-

*Note: H-5 is often reported as a multiplet or ddd, but may appear as a doublet under specific resolution conditions due to overlapping couplings[3].

Workflow Visualization

Validation_Workflow A Sample Prep (CDCl3 + TMS) B High-Field NMR (500 MHz) A->B Gold Standard C Benchtop NMR (80 MHz) A->C Rapid Screen E Data Processing (Phasing & Baseline) B->E C->E D In Silico Prediction (Software) D->E Theoretical Ref F Structural Validation (Anomeric & Alkyne Shifts) E->F

Experimental and computational workflow for NMR validation of propargyl glycosides.

References

  • Title: Propargylated cello-oligosaccharide nanosheets: a water-dispersible, antibiofouling, and post-functionalizable solid Source: RSC Advances / Biomaterials Science (rsc.org) URL: [Link]

  • Title: Synthesis of Dense and Chiral Dendritic Polyols Using Glyconanosynthon Scaffolds Source: Molecules (mdpi.com) URL: [Link]

  • Title: One-pot procedure for diazo transfer and azide-alkyne cycloaddition: triazole linkages from amines Source: SciSpace (scispace.com) URL: [Link]

  • Title: Anticoronavirus Activity of Uridine Glycoconjugates Containing a 1,2,3-Triazole Moiety Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

Sources

Mass spectrometry characterization of 2-propynyl-tetra-O-acetyl-beta-D- conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Characterization of 2-Propynyl-tetra-O-acetyl-β-D- Conjugates: A Comprehensive Comparison Guide

Alkyne-functionalized carbohydrates, specifically 2-propynyl-tetra-O-acetyl-β-D-glycosides (such as glucopyranoside, galactopyranoside, and mannopyranoside), are cornerstone probes in chemical biology and drug development. Their peracetylated structure ensures high cellular permeability, making them ideal for metabolic oligosaccharide engineering (MOE). Once inside the cell, endogenous esterases remove the acetyl groups, allowing the propynyl-sugar to be incorporated into cellular glycans. The terminal alkyne is then targeted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for visualization, enrichment, or targeted drug delivery.

Accurate mass spectrometry (MS) characterization of these conjugates—both as standalone probes and as complex bioconjugates—is critical for verifying structural integrity, assessing click-reaction efficiency, and avoiding false positives in glycoproteomics [1]. This guide objectively compares MS ionization techniques and probe variations to establish best practices for researchers.

Comparison of Analytical Platforms: ESI-MS/MS vs. MALDI-TOF MS

When characterizing 2-propynyl-tetra-O-acetyl-β-D- conjugates, the choice of MS platform dictates the type of structural information obtained. The causality behind selecting one over the other lies in the ionization energy and the physical state of the target molecule [2].

  • Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

    • Best For: Structural elucidation of unreacted probes, small peptide conjugates, and reaction intermediates.

    • Mechanism: ESI is a soft ionization technique. However, under Collision-Induced Dissociation (CID) in a tandem setup, acetylated glycosides yield highly predictable fragmentation patterns. ESI-MS typically detects these molecules as sodium adducts [M+Na]+ or protonated species [M+H]+ .

    • Advantage: Provides deep mechanistic insight into the glycosidic bond stability and the exact location of the alkyne tag.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF):

    • Best For: Analyzing large, intact bioconjugates (e.g., propynyl-sugars clicked to large proteins or synthetic polymers).

    • Mechanism: MALDI generates predominantly singly charged ions, simplifying the spectral interpretation of heterogeneous mixtures.

    • Advantage: Superior tolerance to salts and buffers used in CuAAC reactions, though it provides less detailed fragmentation data for the sugar moiety itself.

Probe Chemistry: Peracetylated vs. Deacetylated Conjugates

Understanding the MS behavior of peracetylated versus deacetylated states is vital, as the in vivo application inherently involves deacetylation prior to glycan incorporation. The acetyl groups significantly alter the gas-phase basicity and fragmentation thresholds of the molecule.

Table 1: MS Performance Comparison of Propynyl-Glycoside States

Parameter2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside2-Propynyl-β-D-glucopyranoside (Deacetylated)
Chemical Formula C17​H22​O10​ C9​H14​O6​
Exact Mass (Da) 386.12218.08
Primary MS Adducts [M+Na]+ (m/z 409.11), [M+H]+ (m/z 387.12) [M+Na]+ (m/z 241.07), [M−H]− (m/z 217.07)
Ionization Efficiency High in positive mode (due to ester oxygens)Moderate in positive; High in negative mode
CID Fragmentation Loss of acetic acid (-60 Da) and ketene (-42 Da)Cross-ring cleavages, loss of water (-18 Da)
Cellular Utility Highly cell-permeable (Prodrug state)Membrane impermeable (Requires active transport)

Causality in Fragmentation: The "Why" Behind the Spectra

In ESI-MS/MS, the fragmentation of 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside is driven by the lability of the O-acetyl groups and the glycosidic bond[3].

  • Neutral Losses: The precursor ion (e.g., [M+Na]+ at m/z 409.11) frequently undergoes sequential neutral losses of acetic acid ( CH3​COOH , 60 Da) and ketene ( CH2​CO , 42 Da). The loss of ketene is highly diagnostic of acetylated carbohydrates in positive ion mode, occurring because the acetyl carbonyl oxygen can easily protonate and trigger a localized rearrangement.

  • Glycosidic Cleavage: Cleavage at the anomeric carbon results in the loss of the 2-propynyl aglycone (-55 Da). This yields characteristic B-type and Y-type oxocarbenium ions, which confirms the intactness of the alkyne tag prior to the click reaction.

Fragmentation M Precursor Ion [M+Na]+ m/z 409.11 F1 Loss of Acetic Acid (-60 Da) m/z 349.10 M->F1 CID (Low Energy) F2 Loss of Ketene (-42 Da) m/z 367.10 M->F2 CID (Low Energy) F3 Glycosidic Cleavage Loss of Propynyl Group M->F3 CID (High Energy) F4 B/Y-type Oxocarbenium Ions m/z 331.09 F1->F4 Sequential Cleavage F3->F4 Anomeric Cleavage

Fig 1. ESI-MS/MS collision-induced dissociation (CID) pathways for acetylated propynyl glycosides.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and establish a self-validating analytical loop, the following protocols outline the ESI-MS characterization of the probe and its subsequent CuAAC bioconjugation. The MS data directly validates the success of the chemical workflow.

Protocol 1: High-Resolution ESI-MS/MS Characterization

This protocol confirms the structural integrity of the peracetylated probe before biological application.

  • Sample Preparation: Dissolve the 2-propynyl-tetra-O-acetyl-β-D-glucopyranoside standard in LC-MS grade methanol to a final concentration of 10 µM. Add 1 mM sodium acetate to strongly promote [M+Na]+ ionization, suppressing complex adduct mixtures.

  • Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a flow rate of 5 µL/min.

  • Source Parameters: Set the capillary voltage to 3.0 kV, source temperature to 150°C, and desolvation gas flow to 400 L/h.

  • Tandem MS (CID): Isolate the [M+Na]+ precursor (m/z 409.1) in the quadrupole. Apply a collision energy ramp of 15–35 eV using argon as the collision gas.

  • Validation Checkpoint: Verify the presence of m/z 349.1 ( [M+Na−60]+ ) and m/z 367.1 ( [M+Na−42]+ ). Absence of these peaks indicates premature deacetylation (likely due to basic impurities in the solvent).

Protocol 2: CuAAC Bioconjugation and LC-MS Verification

This protocol executes the click reaction and uses MS to prove covalent linkage.

  • Reaction Setup: Combine the propynyl-sugar (1 eq) with an azide-functionalized target (e.g., an azide-fluorophore) (1 eq) in a solvent mixture of tBuOH: H2​O (1:1, v/v).

  • Catalyst Addition: Add freshly prepared sodium ascorbate (2 eq) followed by copper(II) sulfate pentahydrate (0.5 eq). Causality note: The ascorbate reduces Cu(II) to the active Cu(I) species necessary for the cycloaddition.

  • Incubation: Stir at room temperature for 2–4 hours. The reaction mixture will typically shift from blue to slightly yellow/colorless as Cu(I) forms and coordinates with the alkyne.

  • LC-MS Analysis: Quench the reaction, dilute in water/acetonitrile, and inject onto a C18 column.

  • Validation Checkpoint: The formation of the 1,2,3-triazole linkage results in a product mass exactly equal to the sum of the alkyne and azide precursors (no atoms are lost in a cycloaddition). Detect this exact mass shift to validate the bioconjugation.

CuAAC_Workflow A Peracetylated Alkyne-Sugar (e.g., Propynyl-GlcOAc) B Intracellular Deacetylation (Esterase Cleavage) A->B Cellular Uptake D CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) B->D Glycan Incorporation C Azide-Functionalized Target (Fluorophore/Peptide) C->D Bioorthogonal Tagging E MS Characterization (ESI-MS/MS or MALDI) D->E Structural Validation

Fig 2. Workflow of metabolic labeling and CuAAC bioconjugation followed by MS characterization.

References

  • Title: New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield Source: ACS Omega (acs.org) URL: [Link]

  • Title: Design and Synthesis of Various 5′-Deoxy-5′-(4-Substituted-1,2,3-Triazol-1-yl)-Uridine Analogues as Inhibitors of Mycobacterium tuberculosis Mur Ligases Source: MDPI (mdpi.com) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing (rsc.org) URL: [Link]

Comparing 2-propynyl-tetra-O-acetyl-beta-D- vs azide-functionalized sugars in click chemistry

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: 2-Propynyl-Tetra-O-Acetyl-β-D vs. Azide-Functionalized Sugars in Metabolic Glycoengineering

Executive Summary

Metabolic Oligosaccharide Engineering (MOE) has fundamentally transformed our ability to track, isolate, and visualize glycans in complex biological systems. By hijacking the cell's native biosynthetic machinery, researchers can incorporate unnatural monosaccharides bearing bioorthogonal handles into cell surface and intracellular glycoconjugates[1]. The two most prominent chemical reporters utilized in this space are azides (e.g., Ac4ManNAz, Ac4GlcNAz) and alkynes (e.g., 2-propynyl-tetra-O-acetyl-β-D-sugars)[2].

As a Senior Application Scientist, selecting the appropriate bioorthogonal handle requires a deep understanding of enzymatic accommodation, epimerase promiscuity, and the downstream kinetics of click chemistry. This guide objectively compares the performance of alkyne- and azide-functionalized sugars, providing field-proven insights and self-validating experimental protocols to optimize your glycoproteomic workflows.

Mechanistic Causality: Why the Bioorthogonal Handle Matters

While both azides and alkynes are small, relatively inert, and absent from natural biological systems, their distinct physicochemical properties dictate their behavior within the Golgi apparatus and during bioorthogonal ligation[3].

1. Enzymatic Accommodation & Epimerase Promiscuity The geometry of the functional group plays a critical role in how unnatural sugars are processed by the cell. Azide groups are slightly bent, whereas terminal alkynes (such as the 2-propynyl group) are linear. This subtle steric difference significantly impacts epimerase processing. For example, UDP-galactose 4'-epimerase (GALE) readily interconverts azide-functionalized UDP-GlcNAz and UDP-GalNAz, leading to promiscuous labeling across different glycan classes[4]. Conversely, alkyne-tagged sugars (e.g., Ac4GalNAlk) exhibit narrower, highly defined labeling profiles because they resist GALE-mediated interconversion, providing superior cell-type and glycan-class selectivity[4].

2. Metabolic Incorporation Efficiency In several mammalian cell lines and in vivo murine models, alkynyl sugars have demonstrated superior metabolic incorporation rates compared to their azide counterparts. Studies have shown that alkyne-functionalized sialic acid precursors can metabolically label cellular glycans with up to 25% greater efficiency than Ac4ManNAz, likely due to more favorable kinetics within the sialic acid biosynthetic pathway[5].

MOE_Pathway S1 Peracetylated Sugar (Azide or 2-Propynyl) S2 Cytosolic Deacetylation S1->S2 Cell Entry S3 Nucleotide Sugar Activation S2->S3 Kinases S4 Glycosyltransferase Incorporation S3->S4 Golgi Transport S5 Cell Surface Glycoconjugate S4->S5 Secretion

Metabolic pathway for bioorthogonal sugar incorporation into cellular glycans.

3. Click Chemistry Dynamics: CuAAC vs. SPAAC The choice between a 2-propynyl (alkyne) and an azide sugar ultimately dictates the downstream bioorthogonal ligation strategy[6].

  • Azide-Functionalized Sugars: The primary advantage of azides is their dual compatibility. They can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for in vitro lysate analysis, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO, DIFO) for live-cell imaging[7]. SPAAC bypasses the cytotoxicity of Cu(I), making azides the gold standard for dynamic in vivo tracking[8].

  • 2-Propynyl-Functionalized Sugars: Terminal alkynes cannot participate in SPAAC and strictly require CuAAC[2]. However, CuAAC with alkynyl sugars often yields lower background fluorescence and higher signal-to-noise ratios in fixed cells or lysates compared to azide sugars, which can suffer from non-specific background due to the reactivity of cyclooctynes with endogenous thiols[9].

Click_Logic Start Bioorthogonal Handle Azide Azide-Functionalized (e.g., Ac4ManNAz) Start->Azide Alkyne 2-Propynyl-Functionalized (Alkyne) Start->Alkyne LiveCell Live Cell Imaging (SPAAC / Cu-Free) Azide->LiveCell Biocompatible FixedCell Fixed Cells / Lysates (CuAAC) Azide->FixedCell Cu(I) Catalyzed HighEfficiency High Efficiency CuAAC (Low Background) Alkyne->HighEfficiency Cu(I) Catalyzed

Decision matrix for selecting click chemistry workflows based on the sugar handle.

Performance Comparison Data

The following table synthesizes quantitative and qualitative performance metrics to guide your experimental design.

Parameter2-Propynyl-Tetra-O-Acetyl-β-D-Sugars (Alkyne)Azide-Functionalized Sugars (e.g., Ac4ManNAz)
Handle Geometry Linear (Terminal Alkyne)Bent (Azide)
Metabolic Efficiency Very High (Often >75% substitution in specific models)[5]High (~50-60% substitution depending on cell line)[5]
Epimerase Interconversion Low (Narrower, specific labeling profile)[4]High (Promiscuous labeling via GALE)[4]
Live-Cell Compatibility Poor (Requires toxic CuAAC)[2]Excellent (Compatible with Cu-free SPAAC)[7]
Off-Target Background Very Low (Highly specific CuAAC)Moderate (Cyclooctynes can react with thiols)[9]
Primary Application Fixed-cell imaging, high-resolution glycoproteomicsLive-cell tracking, dynamic in vivo imaging

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The methodologies below incorporate specific controls to verify that your fluorescent or affinity signals are strictly the result of metabolic incorporation, not non-specific binding or artificial S-glycosylation[9].

Protocol 1: Metabolic Incorporation of Peracetylated Sugars

Causality Note: Per-O-acetylation masks the hydrophilic hydroxyl groups, enabling passive diffusion across the plasma membrane. Once inside, non-specific cytosolic esterases cleave the acetyl groups, trapping the sugar intracellularly and allowing it to enter the nucleotide sugar activation pathway[10].

  • Cell Seeding: Seed target cells (e.g., HeLa, Jurkat) in appropriate culture vessels, allowing them to reach 60-70% confluency.

  • Sugar Administration: Prepare a 50 mM stock of the peracetylated sugar (Alkyne or Azide) in cell-culture grade DMSO. Dilute into pre-warmed culture media to a final concentration of 50 µM.

  • Self-Validation Controls:

    • Negative Control: Treat a parallel well with an equivalent volume of DMSO (Vehicle).

    • Competition Control: Treat a parallel well with 50 µM unnatural sugar + 500 µM natural, unlabeled sugar (e.g., ManNAc). This competitively inhibits the unnatural sugar's incorporation, proving signal specificity.

  • Incubation: Incubate cells for 48–72 hours under standard conditions (37°C, 5% CO2) to allow for sufficient metabolic turnover and cell-surface presentation[10].

Protocol 2: Bioorthogonal Labeling (CuAAC for Lysates/Fixed Cells)

Causality Note: Cu(I) is the active catalytic species for CuAAC but is highly unstable and prone to oxidation to Cu(II), which generates reactive oxygen species (ROS) that degrade proteins. The addition of a stabilizing ligand like THPTA or TBTA maintains Cu(I) in its active state, accelerating the reaction while minimizing oxidative damage[6].

  • Lysis: Wash cells 3x with ice-cold PBS. Lyse cells using a standard RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

  • Protein Quantification: Normalize all lysates to a standard protein concentration (e.g., 2 mg/mL) using a BCA assay.

  • Click Reaction Master Mix: For every 100 µL of lysate, prepare a click reaction mix containing:

    • 100 µM Biotin-Azide (for alkyne sugars) OR Biotin-Alkyne (for azide sugars)

    • 1 mM CuSO4

    • 100 µM THPTA (Ligand)

    • 1 mM Sodium Ascorbate (Reducing agent, add last to initiate catalysis)[5]

  • Incubation: React for 1 hour at room temperature with gentle end-over-end rotation.

  • Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex vigorously and centrifuge at 14,000 x g for 5 minutes. Discard the supernatant to remove unreacted probe, leaving the protein disc intact.

  • Analysis: Resuspend the protein pellet in SDS sample buffer and proceed to Western Blotting using Streptavidin-HRP.

Sources

O-glycosylation vs N-glycosylation using 2-propynyl-tetra-O-acetyl-beta-D- derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of post-translational modifications (PTMs), glycosylation stands out for its complexity and profound impact on protein function, cellular signaling, and disease pathology. For researchers in drug development and fundamental biology, dissecting specific glycosylation events is both a critical challenge and a significant opportunity. This guide provides an in-depth comparison of metabolic labeling strategies to study two major, yet distinct, forms of O-linked glycosylation: the dynamic, single-sugar O-GlcNAcylation and the complex, multi-sugar mucin-type O-glycosylation. We will focus on the application of two powerful chemical tools: 2-propynyl-tetra-O-acetyl-β-D-glucosamine (also known as Ac4GlcNAlk) and its epimer, 2-propynyl-tetra-O-acetyl-β-D-galactosamine (Ac4GalNAlk).

The Dichotomy of O-Glycosylation: Two Pathways, Two Probes

Protein glycosylation, the enzymatic addition of glycans, is broadly categorized into N-linked (to asparagine) and O-linked (to serine or threonine) modifications.[1][2] While both are crucial, O-glycosylation itself encompasses several distinct subtypes. Here, we focus on two of the most studied:

  • O-GlcNAcylation: This is a unique and dynamic modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[3][4] Governed by the opposing actions of O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA), it acts as a critical cellular nutrient sensor, integrating metabolic inputs from various pathways to regulate signaling, transcription, and protein stability.[3][5][6]

  • Mucin-type O-Glycosylation: This process begins in the Golgi apparatus with the addition of an N-acetylgalactosamine (GalNAc) to a serine or threonine on secreted and membrane-bound proteins.[1][7] This initial "Tn antigen" is then extended by a host of glycosyltransferases to form complex, elongated glycan structures, known as mucins, which are vital for cell-cell recognition, adhesion, and barrier functions.[7][8][9] Aberrant mucin-type glycosylation is a well-established hallmark of cancer.[9][10]

To study these pathways, researchers utilize a powerful technique called metabolic labeling. By introducing a slightly modified, "unnatural" sugar analog to cells, we can hijack the cell's own enzymatic machinery to incorporate a bioorthogonal chemical reporter—in this case, an alkyne group—into the target glycans. This alkyne handle then allows for the selective attachment of probes for visualization or enrichment via a highly specific reaction known as "click chemistry".[11][12]

The choice of the initial sugar derivative is paramount as it dictates which glycosylation pathway is predominantly labeled.

  • For O-GlcNAcylation: The probe of choice is an N-acetylglucosamine derivative, Ac4GlcNAlk .

  • For Mucin-type O-Glycosylation: The preferred probe is an N-acetylgalactosamine derivative, Ac4GalNAlk .

The tetra-O-acetylated (Ac4) groups on these molecules are crucial for enhancing their cell permeability. Once inside the cell, esterases cleave these groups, trapping the active sugar inside for metabolic processing.

Metabolic Fates and Specificity

The core of this comparative guide lies in understanding how the cell processes these two distinct sugar analogs. While structurally similar (they are C4 epimers), their metabolic fates lead to the labeling of different classes of glycoproteins.

The Journey of Ac4GalNAlk (Probing Mucin-Type O-Glycans)
  • Uptake and Deacetylation: Ac4GalNAlk readily crosses the cell membrane. Cytoplasmic esterases remove the acetyl groups.

  • Salvage Pathway: The resulting propynyl-GalNAc enters the hexosamine salvage pathway, where it is ultimately converted into the high-energy donor sugar, UDP-GalNAlk.

  • Initiation of Mucin Glycans: In the Golgi, a large family of polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAc-Ts) uses UDP-GalNAlk to initiate mucin-type O-glycosylation on target proteins.[7][13]

  • Epimerization and Crosstalk: A critical point of consideration is the enzyme UDP-galactose-4-epimerase (GALE). GALE can interconvert UDP-GalNAlk into its epimer, UDP-GlcNAlk.[14][15] This metabolic crosstalk means that feeding cells with Ac4GalNAlk can result in the labeling of not only mucin-type O-glycans but also O-GlcNAcylated proteins and even N-linked glycans.[15][16] In many cell types, this conversion is highly efficient, making Ac4GalNAz (the azide version) a robust tool for labeling O-GlcNAc itself.[15] However, for specifically studying mucin-type glycans, this can be a significant drawback. Strategies to overcome this include using GALE-deficient cell lines or newly developed sugar analogs designed to resist epimerization.[14][17]

The Journey of Ac4GlcNAlk (Probing O-GlcNAcylation)
  • Uptake and Deacetylation: Similar to its epimer, Ac4GlcNAlk enters the cell and is deacetylated.

  • Salvage Pathway: The propynyl-GlcNAc is converted into UDP-GlcNAlk.

  • O-GlcNAcylation: In the nucleus and cytoplasm, OGT utilizes UDP-GlcNAlk to directly modify its target proteins with a single propynyl-GlcNAc moiety.[11]

  • N-Glycan Incorporation: UDP-GlcNAlk is also a precursor for N-linked glycosylation, a process that begins in the endoplasmic reticulum (ER).[18][19][20] Therefore, labeling with Ac4GlcNAlk will also tag N-linked glycoproteins, which are typically found on the cell surface or are secreted.

The diagram below illustrates these metabolic incorporation pathways.

Glycosylation_Pathways cluster_cyto Cytoplasm cluster_golgi Golgi Apparatus cluster_er Endoplasmic Reticulum sub_in sub_in pathway_node pathway_node enzyme enzyme product product final_mod final_mod Ac4GalNAlk Ac4GalNAlk (Cell Permeable) GalNAlk GalNAlk Ac4GalNAlk->GalNAlk Esterases Ac4GlcNAlk Ac4GlcNAlk (Cell Permeable) GlcNAlk GlcNAlk Ac4GlcNAlk->GlcNAlk Esterases UDP_GalNAlk UDP-GalNAlk GalNAlk->UDP_GalNAlk Salvage Pathway UDP_GlcNAlk UDP-GlcNAlk GlcNAlk->UDP_GlcNAlk Salvage Pathway GALE GALE (Epimerase) UDP_GalNAlk->GALE ppGalNAcT ppGalNAc-Ts UDP_GalNAlk->ppGalNAcT OGT OGT UDP_GlcNAlk->OGT NGlycan N-Linked Glycoproteins UDP_GlcNAlk->NGlycan N-Glycan Biosynthesis GALE->UDP_GlcNAlk Epimerization OGlcNAc O-GlcNAcylated Proteins OGT->OGlcNAc Mucin Mucin-type O-Glycoproteins ppGalNAcT->Mucin

Caption: Metabolic pathways of Ac4GalNAlk and Ac4GlcNAlk incorporation.

Experimental Workflow: From Labeling to Detection

Regardless of the initial sugar probe used, the downstream workflow for detection and analysis follows a similar path, centered around the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[21][][23][24] This reaction creates a stable triazole linkage between the alkyne-modified glycoprotein and an azide-functionalized reporter tag.

Workflow step step reagent reagent output output analysis analysis start 1. Metabolic Labeling (Add Ac4GalNAlk or Ac4GlcNAlk to cell culture) lysis 2. Cell Lysis (Extract total protein) start->lysis click 3. Click Chemistry (CuAAC) (Conjugate reporter tag) lysis->click enrich 4a. Enrichment (Streptavidin Beads) click->enrich For Proteomics visualize 4b. Visualization click->visualize For Visualization azide_biotin Biotin-Azide azide_biotin->click azide_fluor Fluorophore-Azide azide_fluor->click ms Proteomics (LC-MS/MS) (Identify modified proteins) enrich->ms gel In-Gel Fluorescence (Profile modified proteins) visualize->gel

Caption: General experimental workflow for glycoproteomic analysis.

Comparative Data Summary

The table below summarizes the key distinctions when using these two probes.

FeatureAc4GalNAlk LabelingAc4GlcNAlk Labeling
Primary Target Mucin-type O-Glycosylation (initiated by GalNAc)O-GlcNAcylation (single GlcNAc)
Enzymes Involved ppGalNAc-Transferases (ppGalNAc-Ts)[7][9]O-GlcNAc Transferase (OGT)[3][25]
Subcellular Location Golgi Apparatus, Cell Surface, Secreted[1]Nucleus, Cytoplasm, Mitochondria[3][4]
Key Biological Question How do complex O-glycans change in cancer or development?How does nutrient status affect protein function and signaling?
Major Off-Target Labeling O-GlcNAc and N-Glycans via GALE-mediated epimerization.[14][15]N-Glycans (also uses UDP-GlcNAc precursor).[16]
Typical Concentration 25-75 µM in cell culture media.[26]25-75 µM in cell culture media.[27]

Detailed Experimental Protocols

Here, we provide field-proven, step-by-step protocols for a typical metabolic labeling and analysis experiment.

Protocol 1: Metabolic Labeling of Cultured Cells

Causality: This protocol introduces the alkyne-modified sugar to living cells, allowing for its metabolic incorporation over time. The optimal concentration and incubation time can vary by cell type and metabolic rate and should be optimized empirically.[26]

  • Preparation: Prepare a 50 mM stock solution of Ac4GalNAlk or Ac4GlcNAlk in sterile DMSO.

  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat, HEK293T) in appropriate culture vessels and grow to ~70% confluency.

  • Labeling: Add the sugar stock solution directly to the culture medium to a final concentration of 50 µM. For a negative control, add an equivalent volume of DMSO to a separate plate.

  • Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

Protocol 2: Cell Lysis and Protein Extraction

Causality: The goal is to efficiently lyse the cells and solubilize all proteins while preserving their modifications. SDS is a strong denaturing detergent ideal for this purpose. Protease and phosphatase inhibitors are critical to prevent degradation and other PTM changes post-lysis.

  • Harvest Cells: Wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Scrape adherent cells or pellet suspension cells by centrifugation.

  • Lysis Buffer: Prepare a lysis buffer consisting of 1% SDS in PBS with 1x protease/phosphatase inhibitor cocktail.

  • Lysis: Resuspend the cell pellet in the lysis buffer. Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.

  • Quantification: Determine the total protein concentration using a compatible protein assay, such as the bicinchoninic acid (BCA) assay.[11] Adjust the concentration to 1-2 mg/mL with lysis buffer.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Causality: This is the core conjugation step. The protocol uses a pre-mixed solution of copper(II) sulfate, a reducing agent (sodium ascorbate) to generate the active copper(I) catalyst in situ, and a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) and accelerate the reaction.[21][24][28]

  • Prepare Reagents (Freshly):

    • Biotin-Azide Stock: 10 mM in DMSO (for enrichment).

    • Copper(II) Sulfate (CuSO4): 50 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare immediately before use).

  • Reaction Setup: In a microcentrifuge tube, combine the following for a 1 mg protein sample:

    • Protein Lysate (1 mg in ~500 µL)

    • Biotin-Azide (add to 100 µM final concentration)

    • Premix CuSO4 and THPTA ligand in a 1:5 ratio, then add to the reaction (add to 1 mM final concentration of CuSO4).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate to a final concentration of 5 mM. Vortex briefly.

  • Incubation: Incubate at room temperature for 1-2 hours with gentle rotation.

Protocol 4: Enrichment and Proteomic Analysis

Causality: After biotinylating the glycoproteins, streptavidin-coated magnetic beads are used for affinity purification. Streptavidin's extremely high affinity for biotin allows for stringent washing to remove non-biotinylated, non-specific proteins.[29] On-bead digestion is often preferred to minimize sample loss and contamination from the beads themselves.[30]

  • Protein Precipitation: Precipitate the protein from the click reaction mixture using a chloroform/methanol protocol to remove excess reagents. Resuspend the protein pellet in a buffer compatible with bead binding (e.g., 0.2% SDS in PBS).

  • Bead Incubation: Add pre-washed streptavidin magnetic beads to the protein sample and incubate for 1 hour at room temperature with rotation.

  • Washing: Use a magnetic stand to immobilize the beads. Discard the supernatant and wash the beads extensively with a series of stringent buffers (e.g., high salt buffer, urea buffer, and finally an enzyme-compatible buffer like ammonium bicarbonate).

  • On-Bead Digestion: Resuspend the washed beads in 50 mM ammonium bicarbonate. Add DTT to reduce disulfide bonds (55°C for 30 min), then iodoacetamide to alkylate cysteines (room temp, 20 min in the dark). Add sequencing-grade trypsin and incubate overnight at 37°C.[31]

  • Peptide Recovery: Collect the supernatant containing the digested peptides. Perform a final wash of the beads to recover any remaining peptides and combine the supernatants.

  • LC-MS/MS Analysis: Acidify the peptide solution with formic acid and desalt using a C18 StageTip. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Conclusion and Future Outlook

The use of 2-propynyl-tetra-O-acetyl-β-D- derivatives provides a powerful and versatile platform for investigating the distinct worlds of O-GlcNAcylation and mucin-type O-glycosylation. While Ac4GlcNAlk offers a relatively direct route to profiling O-GlcNAc and N-glycans, the interpretation of Ac4GalNAlk experiments requires careful consideration of metabolic crosstalk through the epimerase GALE.[15]

The choice between these probes must be driven by the specific biological question. For researchers investigating the nutrient-sensing roles of intracellular O-GlcNAc, Ac4GlcNAlk is a primary tool. For those studying the cell surface and secreted glycoproteome, particularly in the context of cancer, Ac4GalNAlk is the starting point, with the caveat that results may need to be validated using GALE-deficient systems or orthogonal methods.[14][17] The development of next-generation probes that are resistant to epimerization promises to further refine our ability to selectively probe these critical glycosylation pathways, offering unprecedented clarity into their roles in health and disease.[14]

References

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  • Wang, Y., et al. (2022). Simultaneously Identifying and Distinguishing Glycoproteins with O-GlcNAc and O-GalNAc (the Tn Antigen) in Human Cancer Cells. Analytical Chemistry, 94(7), 3125-3134. [Link]

  • Evans, C. S., et al. (2015). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of proteome research, 14(1), 224-233. [Link]

  • Kuhn, P. H., et al. (2016). Click-chemistry enabled directed evolution of glycosynthases for bespoke glycans synthesis. The EMBO journal, 35(12), 1358-1373. [Link]

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  • Ma, J., & Hart, G. W. (2018). Demystifying O-GlcNAcylation: hints from peptide substrates. Glycobiology, 28(12), 947-957. [Link]

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Comprehensive Comparison Guide: HPLC Method Validation for 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside (CAS 34272-02-1)

Executive Summary & The Analytical Challenge

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is a critical building block in glycobiology, primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to synthesize complex glycoconjugates. In pharmaceutical development, the purity of this intermediate is paramount; trace impurities such as deacetylated species, alpha-anomers, or unreacted precursors can drastically compromise downstream coupling efficiencies and biological activity.

The Mechanistic Challenge: Traditional purity analysis relies heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside lacks a strong conjugated π -system. Its terminal alkyne and ester carbonyls only exhibit weak absorbance in the low UV range (205–210 nm). At these wavelengths, gradient elution causes severe baseline drift due to the changing refractive index and absorbance of the mobile phase, making the integration of low-level impurities (<0.1%) highly inaccurate.

To establish a self-validating, highly sensitive analytical system, modern laboratories are transitioning to Charged Aerosol Detection (CAD) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) using core-shell particle technology [1, 2]. This guide objectively compares the traditional HPLC-UV approach against the modern UHPLC-CAD platform, providing step-by-step methodologies and validation data grounded in the ICH Q2(R2) regulatory framework [3].

Technology Comparison: UV vs. CAD Mechanisms

Understanding the causality behind detector selection is critical for method development.

  • Traditional UV Detection (210 nm): Relies on the Beer-Lambert law. Because the analyte's molar extinction coefficient is exceptionally low, high concentrations must be injected, often leading to column overloading and poor peak shape. Furthermore, UV response is highly structure-dependent, meaning impurities with different chromophores will yield disproportionate peak areas, skewing mass-balance purity calculations.

  • Charged Aerosol Detection (CAD): CAD is a mass-sensitive, nearly universal detector for non-volatile and semi-volatile compounds. The column eluent is nebulized into droplets, the volatile mobile phase is evaporated, and the remaining analyte particles are charged by ionized nitrogen gas from a corona discharge. The aggregate charge is measured by an electrometer [2]. Because the response is independent of the analyte's optical properties, CAD provides a uniform response for the acetylated sugar and its structurally diverse impurities, enabling highly accurate relative quantitation.

CAD_Workflow Eluent UHPLC Eluent (Analyte + Solvent) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Drying Drying Tube (Solvent Evaporation) Nebulizer->Drying Corona Corona Wire (Particle Charging) Drying->Corona Electrometer Electrometer (Mass Detection) Corona->Electrometer

Fig 1. Mechanistic workflow of Charged Aerosol Detection (CAD) for non-volatile analytes.

Experimental Methodologies

To objectively compare performance, two distinct workflows were developed. The CAD method utilizes a core-shell (superficially porous) column. Core-shell particles (e.g., 2.6 µm) minimize the eddy diffusion (the A term in the van Deemter equation), providing UHPLC-like efficiencies and sharper peaks. Because CAD is a mass-flow sensitive detector, sharper peaks directly enhance the signal-to-noise (S/N) ratio.

Protocol A: Traditional HPLC-UV Method (Legacy Approach)
  • Column: Fully porous C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: LC-MS Grade Water.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient Program: 20% B to 80% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

Protocol B: UHPLC-CAD Method (Optimized Approach)

Note: CAD requires highly volatile, low-salt mobile phases to prevent high background noise [1].

  • Column: Core-Shell C18 (100 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Volatile Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Volatile Formic Acid.

  • Gradient Program: 20% B to 80% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: CAD (Evaporation Temperature: 35°C, Data Collection Rate: 10 Hz, Filter: 3.6s).

Method Validation Framework (ICH Q2(R2))

Both methods were evaluated against the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures [3].

ICH_Validation Root ICH Q2(R2) Purity Validation Spec Specificity (Resolution > 1.5) Root->Spec Lin Linearity & Range (Log-Log Fit for CAD) Root->Lin Acc Accuracy (Spike Recovery) Root->Acc Prec Precision (Repeatability RSD < 2%) Root->Prec Sens LOD / LOQ (S/N Ratio Assessment) Root->Sens

Fig 2. ICH Q2(R2) validation parameters for quantitative impurity analysis.

Key Mechanistic Insights During Validation:
  • Specificity: The HPLC-UV method struggled with specificity at low levels due to severe baseline drift during the organic gradient. The UHPLC-CAD method maintained a flat baseline, allowing clear resolution ( Rs​>2.0 ) of closely eluting deacetylated degradants.

  • Linearity: UV detection is inherently linear (Beer's Law). However, CAD response is fundamentally non-linear over wide dynamic ranges due to the physics of droplet charging. To comply with ICH Q2(R2) linearity requirements, the CAD data must be processed using a double-logarithmic transformation ( log(Area) vs. log(Concentration) ) or a quadratic fit [1].

Data Presentation: Performance Comparison

The following table summarizes the experimental validation data, demonstrating the superiority of the UHPLC-CAD platform for this specific analyte.

Validation Parameter (ICH Q2(R2))HPLC-UV (Protocol A)UHPLC-CAD (Protocol B)Causality / Scientific Rationale
Specificity (Baseline Quality) Poor (Severe Drift)Excellent (Stable)UV absorbs mobile phase changes at 210 nm; CAD evaporates solvent entirely.
Limit of Detection (LOD) 5.0 µg/mL0.08 µg/mLCAD is mass-sensitive and amplified by the sharp peaks of the core-shell column.
Limit of Quantitation (LOQ) 15.0 µg/mL0.25 µg/mLHigher S/N ratio in CAD allows for precise integration of trace impurities.
Linearity ( R2 ) 0.992 (Linear Fit)0.998 (Log-Log Fit)CAD requires logarithmic transformation for wide-range linearity compliance.
Precision (Repeatability RSD) 3.2% at LOQ0.8% at LOQCore-shell fluidics and stable CAD baseline reduce integration variability.
Accuracy (Spike Recovery) 92% – 108%98% – 102%Uniform CAD response ensures accurate mass-balance regardless of impurity structure.
Run Time 25 Minutes12 MinutesSub-3 µm core-shell particles allow higher optimal linear velocities.

Conclusion

For the purity analysis of 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside, traditional HPLC-UV is fundamentally limited by the molecule's lack of a strong chromophore and the inherent optical interference of gradient elution at low wavelengths.

By transitioning to a UHPLC-CAD platform utilizing core-shell column technology, analytical scientists can achieve a self-validating system that exceeds ICH Q2(R2) requirements. The CAD method provides a 60-fold improvement in sensitivity (LOQ), eliminates baseline drift, and ensures that structurally diverse impurities are quantified accurately based on mass rather than optical properties.

References

  • Ghosh, R., & Kline, P. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC Research Notes, 12(1), 268. Available at:[Link]

  • European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

Propargyl vs allyl glycosides in bioconjugation efficiency and reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Glycoconjugates: A Comparative Guide to Propargyl vs. Allyl Glycosides in Bioconjugation

Glycosylation of proteins and peptides is a critical modification that dictates folding, stability, and immunogenicity. In the development of synthetic biotherapeutics, selecting the correct anomeric tether for the carbohydrate donor is paramount. Two of the most robust bioorthogonal handles are propargyl glycosides (terminal alkynes) and allyl glycosides (terminal alkenes). While both enable highly efficient "click" bioconjugation, their distinct reaction mechanisms dictate their suitability for specific biological applications[1],[2].

This guide objectively compares these two methodologies, providing the mechanistic causality and self-validating protocols required for advanced drug development.

Mechanistic Divergence and Reactivity Profiles

Propargyl Glycosides and CuAAC: Propargyl glycosides react with azido-functionalized biomolecules to form a 1,4-disubstituted 1,2,3-triazole ring. This Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its near-quantitative yields and absolute regioselectivity[3]. The resulting triazole is chemically inert, resistant to metabolic degradation, and structurally mimics a peptide bond, making it ideal for rigid spacer requirements. However, the reliance on copper catalysts introduces a significant bottleneck for in vivo applications or sensitive proteins due to metal-induced oxidative stress[4].

Allyl Glycosides and Thiol-Ene Click (TEC): Allyl glycosides leverage the radical-mediated thiol-ene click reaction, coupling with free thiols (such as cysteine residues) to form a thioether linkage. Initiated by UV light and a photoinitiator (e.g., DPAP), TEC is entirely metal-free, circumventing the toxicity issues associated with CuAAC[2],[5]. The thioether bond is highly flexible and naturally occurring, though it can be susceptible to oxidation into sulfoxides under harsh conditions[4]. This metal-free nature makes allyl glycosides the superior choice for live-cell labeling and the modification of delicate metalloproteins.

Visualizing the Bioconjugation Logic

Bioconjugation A Select Glycosylation Handle B Propargyl Glycoside (Terminal Alkyne) A->B C Allyl Glycoside (Terminal Alkene) A->C D CuAAC Reaction + Azido-Biomolecule Catalyst: Cu(I) B->D Click Chemistry E Thiol-Ene Click + Thiol-Biomolecule Initiator: UV / DPAP C->E Radical Addition F Triazole Linkage Rigid, High Stability D->F >85% Yield G Thioether Linkage Flexible, Metal-Free E->G 70-95% Yield

Reaction pathways for Propargyl and Allyl glycoside bioconjugation.

Quantitative Performance Comparison

To objectively evaluate these two strategies, the following table synthesizes their operational parameters and bioconjugation efficiencies[6],[2].

ParameterPropargyl Glycosides (CuAAC)Allyl Glycosides (Thiol-Ene)
Target Functional Group Azide ( −N3​ )Thiol ( −SH , e.g., Cysteine)
Catalyst / Initiator Cu(I) (e.g., CuSO4​
  • Ascorbate)
UV Light (365 nm) + Photoinitiator
Linkage Formed 1,2,3-TriazoleThioether
Linkage Rigidity High (Aromatic heterocycle)Low (Flexible aliphatic chain)
Biocompatibility Moderate (Risk of Cu-toxicity)High (Metal-free, bio-friendly)
Typical Yield 85% - 99%70% - 95%
Primary Side Reactions Oxidative protein damage (ROS)Disulfide formation, Sulfoxide oxidation

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical not just to execute a protocol, but to engineer it so that success or failure is immediately diagnosable. The following methodologies incorporate causality and self-validation.

Protocol 1: CuAAC of Propargyl Glycoside to an Azido-Protein

Objective: Conjugate a propargyl-functionalized glycan to an engineered azido-protein while preserving tertiary structure. Causality Focus: Free Cu(I) rapidly generates reactive oxygen species (ROS) in aqueous buffers, which can cleave the protein backbone. We utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as an accelerating ligand. THPTA chelates the Cu(I), maintaining its catalytic availability while sterically shielding the protein from oxidative damage.

Step-by-Step Workflow:

  • Preparation: Dissolve the azido-protein (1 mg/mL) in 50 mM Phosphate Buffer (pH 7.4). Add 10 molar equivalents of the propargyl glycoside.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO4​ (1 mM final concentration) and THPTA ligand (5 mM final). Validation: The solution will turn a faint blue, confirming the formation of the Cu-THPTA complex.

  • Initiation: Add the Cu-THPTA complex to the protein solution. Immediately add Sodium Ascorbate (5 mM final) to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Agitate gently at room temperature for 2 hours.

  • Validation & Purification: Monitor the reaction via ESI-MS. A mass shift corresponding exactly to the molecular weight of the propargyl glycoside confirms quantitative conversion[3]. Purify the conjugate using a size-exclusion desalting column (e.g., PD-10) to remove the copper and excess small molecules.

Protocol 2: Photo-Initiated Thiol-Ene Conjugation of Allyl Glycoside

Objective: Conjugate an allyl glycoside to a cysteine-containing peptide using radical-mediated thiol-ene chemistry. Causality Focus: The thiol-ene reaction is highly sensitive to dissolved oxygen, which acts as a radical scavenger and prematurely terminates the chain reaction. Rigorous degassing is non-negotiable. Furthermore, 365 nm UV light is selected over 254 nm to prevent the photo-degradation of aromatic amino acids (Trp, Tyr, Phe)[2].

Step-by-Step Workflow:

  • Preparation: Dissolve the cysteine-peptide (2 mM) and allyl glycoside (20 mM, 10 eq excess) in a degassed Methanol/Water (1:1 v/v) solvent system.

  • Initiator Addition: Add 0.2 equivalents of DPAP (2,2-dimethoxy-2-phenylacetophenone) as the photoinitiator.

  • Degassing (Critical Step): Submerge the reaction vial in an ice bath and purge with Argon gas for 15 minutes. Validation: Prior to irradiation, perform a quick Ellman’s Assay (DTNB) on a 2 µL aliquot. A strong yellow color confirms the presence of free, unoxidized thiols.

  • Irradiation: Expose the vial to 365 nm UV light (10-20 mW/cm2 ) for 45 minutes.

  • Validation & Purification: Perform a post-reaction Ellman’s Assay. The disappearance of the yellow color validates the complete consumption of the free thiols. Lyophilize the mixture and isolate the glycoconjugate via Preparative RP-HPLC[5].

Conclusion

The choice between propargyl and allyl glycosides hinges on the delicate balance between reaction efficiency and biological constraints. Propargyl glycosides offer unmatched structural rigidity and near-perfect yields via CuAAC, making them the gold standard for robust, in vitro bioconjugations. Conversely, allyl glycosides champion biocompatibility; their metal-free thiol-ene reactivity preserves the integrity of sensitive biotherapeutics and enables advanced in vivo applications.

References

  • Glycoconjugations of Biomolecules by Chemical Methods - PMC, nih.gov.
  • Efficient N-Terminal Glycoconjugation of Proteins by the N-End Rule, d-nb.info.
  • Applications of Thiol-Ene Chemistry for Peptide Science - Frontiers, frontiersin.org.
  • A Comparative Analysis of Thiol-Maleimide vs.
  • Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjug
  • Thiol-ene "Click" Synthesis and Pharmacological Evaluation of C-Glycoside sp2-Iminosugar Glycolipids, mdpi.com.

Sources

A Senior Application Scientist's Guide to FTIR Analysis for Terminal Alkyne Confirmation in 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of modern drug development and bioconjugation, the terminal alkyne functional group is a cornerstone of innovation. Its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry," allows for the precise and efficient ligation of complex molecular entities, from small-molecule drugs to large biologics.[1][2][3] The successful synthesis of precursors, such as 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside, is paramount. This guide provides an in-depth, field-proven methodology for using Fourier-Transform Infrared (FTIR) spectroscopy to unequivocally confirm the presence of the critical terminal alkyne moiety, comparing its analytical power with other common spectroscopic techniques.

The Theoretical Underpinning: Why FTIR Excels at Functional Group Identification

FTIR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations in its covalent bonds.[4] Each type of bond (e.g., C=O, C-H, C≡C) vibrates at a characteristic frequency, absorbing light at that specific wavenumber. The resulting spectrum is a molecular "fingerprint," providing direct evidence of the functional groups present.[5][6]

For 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside, we are interested in several key vibrations. However, the two most diagnostic peaks for confirming our target functional group are those of the terminal alkyne.

  • The ≡C-H Stretch: The bond between the sp-hybridized carbon of the alkyne and its terminal hydrogen is exceptionally strong and stiff. Consequently, it produces a sharp, strong, and unmistakable absorption band at a high wavenumber, typically in the 3330-3270 cm⁻¹ region.[7][8] Its appearance in this otherwise relatively "clean" part of the spectrum is a primary indicator of a terminal alkyne.

  • The C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a peak in the 2260-2100 cm⁻¹ range.[8][9] While this absorption can be weak due to the low change in dipole moment during the vibration (especially compared to a polar C=O bond), its position in a spectral window free of most other common functional group absorptions makes it highly diagnostic.[10][11] The simultaneous presence of both the ≡C-H and C≡C stretching bands provides powerful, confirmatory evidence.

While confirming the alkyne is our primary goal, a full spectral analysis validates the entire molecular structure. Other key absorptions for our compound include:

  • Ester C=O Stretch: The four acetyl groups will produce a very intense and prominent absorption band characteristic of saturated esters, typically found between 1750-1735 cm⁻¹ .[12][13]

  • C-O Stretches: A complex series of strong bands between 1300-1000 cm⁻¹ will be present, arising from the C-O bonds of the acetate esters and the pyranose ring itself.[14][15] Acetate esters, specifically, often show a uniquely strong C-C-O stretching peak around 1240 cm⁻¹ .[14][16]

  • Aliphatic C-H Stretches: The sp³-hybridized C-H bonds in the pyranose ring and acetyl methyl groups will show stretching vibrations just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[12]

Experimental Protocol: From Sample to Spectrum

This section details a robust, self-validating protocol for obtaining a high-quality FTIR spectrum of a solid sample like 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside using the KBr pellet method. This technique is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_interp Part 3: Interpretation sample 1. Weigh Sample (1-2 mg) kbr 2. Weigh Dry KBr (100-200 mg) sample->kbr grind 3. Grind Mixture (Agate Mortar) kbr->grind pellet 4. Press Pellet (Hydraulic Press) grind->pellet bg 5. Acquire Background (Pure KBr Pellet) pellet->bg Transfer to Spectrometer sp 6. Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) bg->sp process 7. Process Data (Baseline Correction) sp->process identify 8. Identify Key Peaks (Functional Group Region) process->identify Analyze Spectrum confirm 9. Confirm Alkyne (≡C-H and C≡C Stretches) identify->confirm validate 10. Validate Backbone (C=O, C-O Stretches) confirm->validate report 11. Report Findings validate->report

Caption: A step-by-step workflow for reliable FTIR analysis.

Step-by-Step Methodology
  • Materials and Equipment:

    • 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside (1-2 mg)

    • FTIR-grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.

    • Agate mortar and pestle

    • Hydraulic press with pellet die

    • FTIR Spectrometer

  • Sample Preparation (KBr Pellet Method):

    • Trustworthiness Check: The use of thoroughly dried KBr is critical. Any moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the sharp ≡C-H stretch of the alkyne.

    • In a dry environment, weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The precise ratio should be about 1:100.[17]

    • Transfer the materials to the agate mortar. Gently grind the mixture for several minutes until it becomes a fine, homogenous powder. Proper grinding is essential to reduce light scattering and produce a high-quality spectrum.[18]

    • Transfer the powder to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for about 1-2 minutes.

    • Release the pressure and carefully retrieve the pellet. A good pellet should be thin and transparent or translucent. A cloudy or opaque pellet indicates insufficient grinding or pressure and will yield a poor spectrum.[17]

  • Data Acquisition:

    • Place a "blank" pellet made of only pure KBr into the spectrometer's sample holder.

    • Run a background scan. This measures the absorbance of atmospheric water and CO₂ as well as any imperfections in the KBr, allowing the instrument to subtract them from the final sample spectrum.

    • Replace the blank with your sample pellet.

    • Acquire the sample spectrum. Typical parameters for good signal-to-noise are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans

Data Interpretation and Comparative Analysis

A successful synthesis of 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside will yield an FTIR spectrum with a distinct set of absorption bands. The table below summarizes the expected peaks critical for structural confirmation.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3300≡C-H StretchTerminal Alkyne Strong, Sharp
~2980-2850C-H StretchAliphatic (CH, CH₂, CH₃)Medium
~2125C≡C StretchTerminal Alkyne Weak to Medium, Sharp
~1750C=O StretchAcetyl EsterVery Strong, Sharp
~1440C-H BendAliphatic (CH₂, CH₃)Medium
~1370C-H BendAliphatic (CH₃)Medium
~1240C-C-O StretchAcetate EsterVery Strong, Sharp
~1150-1000C-O StretchPyranose Ring / GlycosideStrong, Broad Complex
~650≡C-H BendTerminal Alkyne Medium, Broad

Analysis: When examining the spectrum, the two non-negotiable peaks for confirmation are the sharp signal around 3300 cm⁻¹ and the weaker, but sharp, signal around 2125 cm⁻¹ . Their joint presence is the definitive FTIR signature of the terminal propargyl group. The absence of a broad band around 3500-3200 cm⁻¹ confirms the absence of hydroxyl groups, indicating complete acetylation. The immense intensity of the C=O band at ~1750 cm⁻¹ and the acetate C-C-O band at ~1240 cm⁻¹ validates the presence of the protecting groups.

A Comparative Perspective: The Role of NMR and Raman Spectroscopy

While FTIR is a rapid and powerful tool for functional group identification, a comprehensive structural elucidation often benefits from complementary techniques.

Spectro_Logic FTIR FTIR Spectroscopy ≡C-H Stretch (~3300 cm⁻¹) C≡C Stretch (~2125 cm⁻¹) C=O Stretch (~1750 cm⁻¹) Func_Group Functional Group Confirmation FTIR->Func_Group Primary Technique NMR NMR Spectroscopy ¹H: Alkyne-H (~2.5 ppm) ¹³C: Alkyne-C (~70-90 ppm) Full Connectivity Map Connectivity Atomic Connectivity & Stereochemistry NMR->Connectivity Definitive Raman Raman Spectroscopy Strong C≡C Stretch (~2125 cm⁻¹) Weak ≡C-H Stretch Symmetry Molecular Symmetry & Bond Polarizability Raman->Symmetry Complementary Confirmation Unambiguous Structural Confirmation Func_Group->Confirmation Connectivity->Confirmation Symmetry->Confirmation

Caption: The synergy between different spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a complete map of the carbon-hydrogen framework. In ¹H NMR, the terminal alkyne proton would appear as a unique signal, typically a triplet due to long-range coupling, around 2-3 ppm.[7] ¹³C NMR would show the two sp-hybridized carbons in their characteristic region. While NMR gives more complete structural data, FTIR is often faster and more direct for simply confirming the presence or absence of the alkyne group.[19][20]

  • Raman Spectroscopy: Raman spectroscopy is another vibrational technique that excels where FTIR can be weak. The C≡C bond, being highly polarizable, produces a very strong and sharp signal in the Raman spectrum, even though its IR absorption is weak.[10][21][22] Therefore, Raman is an excellent orthogonal method to confirm the C≡C bond itself.[23]

References

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). ACS Publications. [Link]

  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • Egoshi, S., et al. (2021). Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. RSC Publishing. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Miyashita, Y., et al. (2018). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PMC. [Link]

  • 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside. (n.d.). SpectraBase. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]

  • An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. (2016). ACS Publications. [Link]

  • IR: alkynes. (n.d.). [Link]

  • Romei, M. G., et al. (2025). Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine. The Journal of Physical Chemistry B. [Link]

  • Sample preparation for FT-IR. (n.d.). [Link]

  • Smith, B. C. (2022). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Spectroscopy Online. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • Mönch, B., et al. (2013). n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. ResearchGate. [Link]

  • The growing applications of click chemistry. (2007). Roeder Research Lab. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

  • A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. (2021). PMC. [Link]

  • n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. (n.d.). PMC. [Link]

  • Investigation of Reaction Kinetics of the Selective Hydrogenation of a Terminal Alkyne Under Industrially Relevant Conditions With Benchtop NMR Spectroscopy. (2026). ResearchGate. [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024). Labindia Analytical. [Link]

  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. (2025). ACS Publications. [Link]

  • Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside). (2023). Baghdad Science Journal. [Link]

  • Smith, B. C. (2016). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024). JoVE. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). R Discovery. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Enhancing Alkyne-Based Raman Tags with a Sulfur Linker. (2023). eScholarship. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. (n.d.). Creative Biolabs. [Link]

  • Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. (2012). Agilent. [Link]

  • Application of Azide-Alkyne Cycloaddition “Click Chemistry” for the Synthesis of Grb2 SH2 Domain-Binding Macrocycles. (n.d.). PMC. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The guidance herein is grounded in the principles of proactive risk mitigation and is designed to empower you with the knowledge to work safely and effectively.

Hazard Analysis: A Synthesis of Structural Analogs

Given the absence of a dedicated SDS for 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside, a conservative approach to hazard assessment is warranted. Our analysis of related acetylated glycosides indicates a potential for the following hazards:

  • Skin and Eye Irritation: Many acetylated sugar derivatives are classified as irritants.[1][5]

  • Respiratory Tract Irritation: Inhalation of dust from solid compounds can lead to respiratory discomfort.[1][5]

  • Combustible Solid: The compound is likely a combustible solid, meaning it can burn if ignited.

A critical consideration is the presence of the propargyl group. Propargyl alcohol, a related small molecule, is known to be flammable and toxic. Therefore, we must consider the possibility of enhanced reactivity or toxicity compared to other acetylated glycosides.

Hazard CategoryPotential EffectsSource of Concern
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5]Inferred from related compounds and the propargyl moiety.
Skin Corrosion/Irritation Causes skin irritation.[1][5]Common among acetylated glycosides.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Common among acetylated glycosides.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][5]Potential for dust inhalation.
Flammability Combustible solid.General classification for similar compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to ensure your safety. The following table outlines the minimum required PPE for handling 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles.[1][3][5] A face shield may be required for larger quantities or when there is a splash hazard.Protects against accidental splashes and airborne particles.
Hands Nitrile gloves.[5] Check for compatibility and breakthrough times.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated.
Body A full-length laboratory coat.[2]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 respirator or higher, particularly when handling the solid form where dust may be generated.[1]Minimizes the risk of inhaling fine particles. Ensure proper fit testing and training for respirator use.
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow based on experimental parameters.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • The container should be tightly sealed when not in use.

Handling and Use
  • Preparation:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Before starting, ensure you have all necessary PPE and that it is in good condition.

  • Weighing and Transfer:

    • When weighing the solid, do so in a fume hood and take care to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transfers.

    • Close the container immediately after use.

  • Dissolving and Reactions:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Be mindful of any potential exothermic reactions, especially when using reactive reagents.

Spill Management

In the event of a spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep it up with a dustpan and brush, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this chemical.

  • Waste Classification: All waste containing 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste program. Do not dispose of this chemical down the drain.[1][6]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community.

References

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide.
  • ECHEMI. (2019, July 15).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,2,3,4,6-Penta-O-acetyl-ß-D-glucopyranose.
  • Cayman Chemical. (2025, September 29).
  • Pfaltz & Bauer. (2023, June 21).
  • Carl ROTH. (2024, March 2). Safety Data Sheet: n-Octyl-β-D-glucopyranoside (OGP).
  • Sigma-Aldrich. 2-Propynyl-tetra-O-acetyl-b- D -glucopyranoside 97 34272-02-1.
  • Chemdor. (2026, March 10).
  • Santa Cruz Biotechnology. 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside, CAS 34272-02-1 | SCBT.
  • PMC. n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside.
  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • ACS Publications. (2021, July 28). Thermal Hazards of Using Propargyl Alcohol with Strong Bases.
  • NJ.gov. Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY.
  • NCBI. Propargyl Alcohol: Acute Exposure Guideline Levels.

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